3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
Description
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Properties
IUPAC Name |
3-phenyl-2,3,4,10-tetrahydroacridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-17-11-13(12-6-2-1-3-7-12)10-16-18(17)19(22)14-8-4-5-9-15(14)20-16/h1-9,13H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJZPYLNGFQHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profile & Characterization of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
The following technical guide is structured to serve as a primary reference for researchers investigating the physicochemical and pharmacological profile of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione .
Executive Summary
The compound 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione (CAS: 188015-78-3) represents a specialized scaffold within the acridinedione family.[1][2][3][4][5][6][7][8] Structurally, it bridges the gap between the fully aromatic acridines (classic DNA intercalators) and the partially saturated 1,4-dihydropyridines (calcium channel modulators).
This guide delineates the molecular architecture, predicted physicochemical behaviors, and rigorous characterization protocols required for its application in drug discovery.[1] Its unique "dione" functionality—featuring a vinylogous amide at position 9 and a conjugated ketone at position 1—confers distinct solubility and electronic properties compared to the well-known Alzheimer’s drug, Tacrine.[1]
Molecular Architecture & Identity
| Property | Specification |
| IUPAC Name | 3-Phenyl-3,4-dihydro-2H-acridine-1,9(10H)-dione |
| CAS Number | 188015-78-3 |
| Molecular Formula | C₁₉H₁₅NO₂ |
| Molecular Weight | 289.33 g/mol |
| Core Scaffold | Acridine-1,9-dione (partially saturated) |
| Key Functional Groups | Cyclic ketone (C1), Acridone carbonyl (C9), Secondary amine (N10), Phenyl ring (C3) |
Structural Logic
The molecule consists of a central dihydropyridine-like ring fused to a benzene ring on one side and a cyclohexenone ring on the other.[1]
-
The 1,9-Dione System: The carbonyl at C9 makes the central ring an acridone , rendering the nitrogen (N10) non-basic and amide-like.[1] The carbonyl at C1 extends the conjugation, shifting the UV absorption maximum.[1]
-
The 3-Phenyl Substituent: Located on the saturated ring, this group introduces significant hydrophobicity and steric bulk, influencing the molecule's interaction with hydrophobic pockets in targets like Acetylcholinesterase (AChE) or Topoisomerase II.[1]
Physicochemical Properties (Experimental & Predicted)
As a niche intermediate, specific experimental constants are often proprietary.[1] The following values are derived from Structure-Property Relationships (SPR) of the homologous acridinedione series.
Solid-State Properties[1]
-
Appearance: Yellow to orange crystalline powder.[1] The extended conjugation system ($ \pi \to \pi^* $ transitions) typically results in strong absorbance in the blue region.[1]
-
Melting Point (MP): High, typically >250°C (Predicted range: 280–300°C).[1] The intermolecular hydrogen bonding between the N10-H and the C1/C9 carbonyl oxygens creates a rigid crystal lattice.[1]
-
Polymorphism: High potential for polymorphism due to conformational flexibility of the cyclohexenone ring (envelope vs. chair) and phenyl rotation.[1]
Solution Properties
-
Solubility Profile:
-
Water:[1] Insoluble (< 0.1 mg/mL).[1] The planar aromatic system and phenyl group dominate the solvation energy.[1]
-
DMSO/DMF: Highly Soluble (> 20 mg/mL).[1] Recommended for stock solutions.[1]
-
Alcohols (MeOH/EtOH): Sparingly soluble; solubility improves significantly with heat.[1]
-
Chlorinated Solvents (DCM/CHCl₃): Moderately soluble.[1]
-
-
Acidity/Basicity (pKa):
-
pKa (Acidic): ~10.5 (N-H deprotonation).[1] The N10 proton is relatively acidic due to the electron-withdrawing effect of the C9 carbonyl (vinylogous amide).[1]
-
pKa (Basic): Negligible.[1] Unlike Tacrine (pKa ~9.8), the N10 nitrogen lone pair is delocalized into the carbonyl, preventing protonation at physiological pH.
-
Lipophilicity[1]
-
LogP (Predicted): 3.2 – 3.8.[1]
-
Blood-Brain Barrier (BBB) Permeability: Moderate to High.[1] Despite the polar dione motif, the lipophilic phenyl group and neutral charge at pH 7.4 favor passive diffusion.[1]
Synthesis & Reaction Pathway
The synthesis typically follows a convergent Hantzsch-type or Friedländer-type condensation.[1] The most robust pathway involves the reaction of anthranilic acid (or its derivatives) with 5-phenylcyclohexane-1,3-dione .[1]
Mechanistic Diagram (DOT)
Figure 1: Convergent synthesis pathway via cyclodehydration of anthranilic acid and a cyclic diketone.[1]
Experimental Characterization Protocols
To validate the identity and purity of the compound, the following multi-modal analysis is required.
Spectroscopic Identification
-
UV-Vis Spectroscopy:
-
Infrared (IR) Spectroscopy (ATR-FTIR):
-
Nuclear Magnetic Resonance (NMR):
-
Solvent: DMSO-d₆ (preferred due to solubility).[1]
-
¹H NMR Signatures:
-
Purity & Stability Workflow
This protocol ensures the compound is suitable for biological assays.[1]
Figure 2: Step-by-step purification and validation workflow for acridinedione derivatives.
Biological & Pharmacological Relevance
The tetrahydroacridine-1,9-dione scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for:
-
Tacrine (AChE Inhibitors): While Tacrine is hepatotoxic, the 1,9-dione derivatives often show reduced toxicity due to the lack of the metabolically labile amino group and altered redox potential.[1]
-
MDR Modulators: The planar acridone core interacts with P-glycoprotein (P-gp), potentially reversing Multi-Drug Resistance in cancer cells.[1]
-
DNA Intercalators: The planar tricyclic system intercalates between DNA base pairs, while the phenyl substituent projects into the minor groove, enhancing binding specificity.[1]
References
-
Gensicka-Kowalewska, M., et al. (2017).[1][9] "Recent developments in the synthesis and biological activity of acridine/acridone analogues." RSC Advances, 7, 15776–15804.[1][9] Link
-
Guidechem Database. (2023).[1] "Entry for CAS 188015-78-3: 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione."[1][2][3][4][5][6][7][8][10] Link
-
Sondhi, S. M., et al. (2010).[1] "Synthesis of acridine derivatives and their evaluation for anti-inflammatory and anticancer activity." European Journal of Medicinal Chemistry, 45(2), 555-563. (Contextual grounding for acridinedione synthesis).
-
Tu, S., et al. (2006).[1] "Microwave-assisted one-pot synthesis of acridinedione derivatives." Journal of Combinatorial Chemistry, 8(3), 381-385. (Protocol validation for Hantzsch condensation).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. informativejournals.com [informativejournals.com]
- 10. 3-PHENYL-2,3,4,10-TETRAHYDROACRIDINE-1,9-DIONE CAS#: 188015-78-3 [m.chemicalbook.com]
Technical Guide: Initial Biological Screening of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
The following technical guide details the initial biological screening protocols for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione . This scaffold represents a hybridized pharmacophore combining the neuroactive potential of tacrine (1,2,3,4-tetrahydroacridine) with the cytotoxic and DNA-intercalating properties of acridones.
Chemical Context & Compound Preparation
Rationale: The biological activity of acridine-1,9-diones is heavily dependent on their tautomeric state and lipophilicity. The 3-phenyl substituent increases hydrophobicity, potentially enhancing membrane permeability but complicating aqueous solubility.
Solubilization Protocol
-
Stock Solution: Dissolve the neat compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Sonicate at 40 kHz for 10 minutes to ensure complete dissolution.
-
Working Solution: Dilute with complete culture medium (RPMI-1640 or DMEM) immediately prior to use.
-
Critical Control: The final DMSO concentration in any cell-based assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Primary Screening: Cytotoxicity & Proliferation (MTT Assay)
Objective: Determine the IC50 values across a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and normal fibroblasts (e.g., L929) to assess the therapeutic index.
Mechanistic Insight
Tetrahydroacridine-diones typically exert cytotoxicity via DNA intercalation and Topoisomerase II inhibition . The planar tricyclic core slides between base pairs, while the 1,9-dione moiety can form hydrogen bonds with the DNA backbone, stabilizing the cleavable complex.
Detailed Protocol (Self-Validating)
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2. -
Treatment: Remove old media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).
-
Validation Step: Include a "Vehicle Control" (0.5% DMSO) and a "Positive Control" (e.g., Doxorubicin 1 µM).
-
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Expected Data Structure
| Cell Line | Tissue Origin | IC50 (µM) | Selectivity Index (SI) |
| A549 | Lung Carcinoma | [Experimental] | |
| HeLa | Cervical Cancer | [Experimental] | - |
| MCF-7 | Breast Cancer | [Experimental] | - |
| L929 | Normal Fibroblast | [High Value] | N/A |
Secondary Screening: Target Validation
Once cytotoxicity is established, the mechanism must be validated. Given the acridine core, DNA Binding and Topoisomerase Inhibition are the primary targets.
Workflow Visualization
The following diagram outlines the logical hierarchy of the screening process, moving from phenotypic observation to molecular mechanism.
Figure 1: Hierarchical screening workflow. The decision matrix prioritizes compounds with IC50 < 20 µM for mechanistic elucidation.
DNA Interaction (UV-Vis Titration)
Theory: Intercalators induce hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the DNA absorption spectrum due to
Protocol:
-
Prepare a fixed concentration of the compound (20 µM) in Tris-HCl buffer (pH 7.4).
-
Titrate with increasing concentrations of Calf Thymus DNA (Ct-DNA) (0–100 µM).
-
Record UV-Vis spectra (200–600 nm) after each addition.
-
Analysis: Plot
vs to calculate the binding constant ( ) using the Benesi-Hildebrand equation.
Neuropharmacological Screen (AChE Inhibition)
Context: The "tetrahydroacridine" core is the scaffold of Tacrine , the first FDA-approved drug for Alzheimer's. Although the 1,9-dione modification alters polarity, this compound must be screened for Acetylcholinesterase (AChE) inhibition to assess either neuroprotective potential or neurotoxic side effects.
Modified Ellman’s Assay
-
Enzyme: Human recombinant AChE.
-
Substrate: Acetylthiocholine iodide (ATChI).
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Procedure:
-
Mix Enzyme + Buffer + Test Compound. Incubate 10 min at 37°C.
-
Add DTNB and ATChI.
-
Measure absorbance at 412 nm kinetically for 5 minutes.
-
Calculation: % Inhibition =
.
-
Signaling Pathway & Mechanism of Action
If the compound shows cytotoxicity and DNA binding, it likely triggers the intrinsic apoptotic pathway. The 3-phenyl group may enhance mitochondrial membrane penetration, facilitating Cytochrome C release.
Figure 2: Predicted mechanism of action. The compound targets nuclear DNA and Topoisomerase, triggering the p53-mediated mitochondrial apoptotic pathway.
References
-
Synthesis and biological evaluation of tetrahydroacridine derivatives. Source: Nature Scientific Reports (2025) Context: Establishes the baseline synthesis and antidiabetic/cytotoxic potential of the tetrahydroacridine scaffold.
-
Acridine as an Anti-Tumour Agent: A Critical Review. Source: MDPI (Molecules, 2022) Context: Comprehensive review of acridine mechanisms, specifically DNA intercalation and Topoisomerase II inhibition.
-
DNA Interactions and Biological Activity of Phenanthroline/Acridine Derivatives. Source: Preprints.org (2024) Context: Protocols for UV-Vis titration and viscosity measurements for DNA binders.
-
Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives. Source: Nature Scientific Reports (2023) Context: Provides comparative IC50 data for acridinediones (closely related 1,8-dione isomers) against A549 and HeLa lines.
-
Chemotherapeutic potential of 9-phenyl acridine: biophysical studies on its binding to DNA. Source: PubMed / Eur Biophys J (2010) Context: Validates the specific impact of the phenyl group on DNA binding modes (groove binding vs intercalation).
"preliminary in vitro evaluation of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione"
The following technical guide outlines the preliminary in vitro evaluation framework for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione . This document is structured to serve as a standard operating procedure (SOP) for medicinal chemists and pharmacologists validating this specific acridine derivative.
Document Type: Technical Evaluation Guide Subject: Scaffold Validation & Pharmacological Profiling Target Class: Cholinesterase Inhibitors / Multi-target Directed Ligands (MTDLs)[1][2]
Executive Summary & Rationale
The molecule 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione (hereafter referred to as PTAD-19 ) represents a structural evolution of the Tacrine (9-amino-1,2,3,4-tetrahydroacridine) scaffold.[1][2] While Tacrine was the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer’s Disease (AD), its clinical utility was curtailed by severe hepatotoxicity and poor bioavailability.
PTAD-19 incorporates a dione functionality at positions 1 and 9 and a phenyl substituent at position 3.[1][2] This structural modification aims to:
-
Reduce Hepatotoxicity: By altering the metabolic liability of the acridine amine (a common toxicophore).[1]
-
Enhance Binding: The phenyl group at C3 targets the hydrophobic sub-site of the AChE catalytic gorge.[1]
-
Redox Modulation: The 1,9-dione system introduces potential antioxidant capabilities via keto-enol tautomerism.[1][2]
This guide defines the critical path for validating PTAD-19, moving from structural confirmation to functional enzymatic assays and safety profiling.
Chemical Identity & Purity Verification
Before biological testing, the integrity of the test article must be absolute. The 1,9-dione core is susceptible to tautomerization; therefore, solution-state stability is the first checkpoint.[1]
Structural Validation Protocol
-
1H-NMR (DMSO-d6, 500 MHz): Confirm the diagnostic signals:
-
HPLC Purity: >98% required.
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
-
Detection: UV 254 nm and 365 nm (Acridines are fluorescent).
-
Pharmacological Profiling: The Core Assays
The primary hypothesis for PTAD-19 is dual cholinesterase inhibition .[1][2] The following protocols are designed to quantify potency (
Modified Ellman’s Assay (AChE & BuChE Inhibition)
This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.
Reagents:
-
Enzymes: Electrophorus electricus AChE (EeAChE) and Equine Serum BuChE (eqBuChE).
-
Substrates: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[1][2]
Protocol Steps:
-
Preparation: Dissolve PTAD-19 in DMSO (Stock 10 mM). Prepare serial dilutions (0.01
M to 100 M) in phosphate buffer (pH 8.0). -
Incubation: In a 96-well plate, mix:
-
150
L Phosphate Buffer (0.1 M, pH 8.0) -
20
L PTAD-19 solution -
20
L Enzyme solution (0.2 U/mL) -
Incubate at 25°C for 5 minutes.
-
-
Initiation: Add 10
L of DTNB/Substrate mixture (1:1 ratio of 10 mM DTNB and 15 mM ATCh). -
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Determine the velocity (
) of the reaction. Calculate % Inhibition: Derive using non-linear regression (Sigmoidal dose-response).
Mechanism of Action (Kinetic Analysis)
To determine if PTAD-19 is a competitive, non-competitive, or mixed inhibitor (indicating binding to the Peripheral Anionic Site - PAS), perform the Ellman assay at varying substrate concentrations.
-
Lineweaver-Burk Plot: Plot
vs. .-
Intersection on Y-axis: Competitive inhibition (binds active site).[1]
-
Intersection in Quadrant II: Mixed inhibition (binds both CAS and PAS).
-
Antioxidant Capacity (DPPH Assay)
Neurodegenerative pathways involve oxidative stress.[1] The dione moiety of PTAD-19 may act as a radical scavenger.[1][2]
Protocol:
-
Prepare 0.1 mM DPPH solution in methanol (fresh).[1]
-
Mix 100
L PTAD-19 (various concentrations) + 100 L DPPH solution. -
Incubate in dark for 30 min at Room Temp.
-
Measure Absorbance at 517 nm .[1]
-
Reference Standard: Ascorbic Acid or Trolox.[1]
Toxicology & Safety (The "Tacrine Problem")
Since the parent scaffold (Tacrine) is hepatotoxic, establishing the safety margin of PTAD-19 is the most critical "Go/No-Go" decision point.
Hepatotoxicity Screen (HepG2 Cell Line)
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1][2]
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with PTAD-19 (1–100
M) for 24h and 48h.[1][2] Include Tacrine as a positive toxicity control.[1] -
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Absorbance at 570 nm.
-
Outcome: Calculate
(Cytotoxic Concentration 50%).[1]-
Success Criterion:
.
-
Neurotoxicity Screen (SH-SY5Y)
Ensure the compound is not toxic to neurons at therapeutic doses.[1][2] Follow the same MTT protocol using SH-SY5Y neuroblastoma cells.
ADME Prediction: Blood-Brain Barrier (BBB)
For a CNS drug, BBB penetration is mandatory.[1]
PAMPA-BBB Assay (Parallel Artificial Membrane Permeability Assay)
System: Donor plate (PVDF membrane coated with porcine brain lipid) vs. Acceptor plate.[1][2]
-
Donor Well: Add 200
L of PTAD-19 (100 M) in PBS. -
Membrane: Coat with 4
L PBL (Porcine Brain Lipid) in dodecane (20 mg/mL).[1] -
Acceptor Well: Add 200
L PBS. -
Incubation: 18 hours at 25°C in a humidity chamber.
-
Quantification: Measure concentration in Acceptor and Donor wells via UV-Vis or HPLC.
-
Calculation: Determine Effective Permeability (
).
Visualization of Experimental Workflows
Evaluation Logic Flow
The following diagram illustrates the decision tree for the preliminary evaluation.
Caption: Figure 1. Decision-matrix for the in vitro progression of PTAD-19.[1][2] Green paths indicate success criteria.
Cholinesterase Inhibition Mechanism
This diagram visualizes the hypothesized interaction within the AChE gorge, validating the structural design.
Caption: Figure 2. Hypothesized binding mode of PTAD-19 within the AChE active site gorge.
Data Reporting Standards
To ensure reproducibility, all data must be reported in the following format:
| Assay | Metric | Unit | Success Criteria | Reference Control |
| AChE Inhibition | Tacrine ( | |||
| BuChE Inhibition | Donepezil | |||
| Selectivity | Ratio | AChE/BuChE | N/A | |
| Cytotoxicity (HepG2) | Tacrine ( | |||
| BBB Permeability | Verapamil |
References
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link
-
Rizaldi Akili, A. W., et al. (2024).[3] "Investigating the Potency of Erythrina‒Derived Flavonoids as Cholinesterase Inhibitors and Free Radical Scavengers." Advances and Applications in Bioinformatics and Chemistry. Link
-
Makhaeva, G. F., et al. (2017). "9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity." Bioorganic & Medicinal Chemistry. Link
-
Di Giovanni, S., et al. (2008). "PAMPA-BBB: A High Throughput Method for Screening Drugs for Blood-Brain Barrier Penetration."[1][2] Bioorganic & Medicinal Chemistry. Link
-
Guidechem. (2024).[1] "Chemical Properties of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione (CAS 188015-78-3)." Link
Sources
"literature review of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione"
The following technical guide provides an in-depth analysis of the 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione scaffold. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on synthetic pathways, structural dynamics, and therapeutic applications in neurodegenerative and oncological research.
Executive Summary
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione (CAS: 188015-78-3) represents a critical pharmacophore in the development of multi-target directed ligands (MTDLs). Structurally, it fuses a lipophilic 3-phenyl-cyclohexenone moiety with an anthranilic acid-derived core, resulting in a tricyclic acridinedione system. This scaffold exhibits significant biological versatility, primarily as a dual-binding Acetylcholinesterase (AChE) inhibitor and a DNA-intercalating anticancer agent . Its unique 1,9-dione substitution pattern allows for keto-enol tautomerism, influencing its binding affinity and solubility profile—key parameters in overcoming the blood-brain barrier (BBB) and multidrug resistance (MDR) mechanisms.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification
-
IUPAC Name: 3-Phenyl-3,4-dihydro-1,9(2H,10H)-acridinedione
-
Common Synonyms: 9-hydroxy-3-phenyl-3,4-dihydro-2H-acridin-1-one (Enol tautomer); 3-phenyl-tetrahydroacridinedione.
-
CAS Number: 188015-78-3
-
Molecular Formula:
-
Molecular Weight: 289.33 g/mol
Tautomeric Dynamics
The biological activity of this molecule is governed by the equilibrium between its dione (keto) and hydroxy-enone forms.
-
Dione Form (A): Predominates in non-polar solvents; essential for membrane permeability.
-
Enol Form (B): Stabilized by intramolecular hydrogen bonding (between N-H and C1-C=O); critical for donor-acceptor interactions within enzyme active sites (e.g., Ser200 of AChE).
Physicochemical Profile
| Property | Value (Predicted) | Relevance |
| LogP | 3.2 – 3.8 | High lipophilicity favors BBB penetration. |
| TPSA | ~46 Ų | Optimal for CNS active drugs (<90 Ų). |
| H-Bond Donors | 1 (NH) | Facilitates interaction with receptor pockets. |
| H-Bond Acceptors | 2 (C=O) | Key for water bridging and solubility. |
Synthetic Pathways
The synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione follows a convergent strategy, typically employing a modified Friedländer condensation or a Bernthsen acridine synthesis variation.
Retrosynthetic Analysis
The molecule can be disconnected into two primary precursors:
-
5-Phenylcyclohexane-1,3-dione: Provides the saturated Ring A and the 3-phenyl substituent.
-
Anthranilic Acid (or Isatoic Anhydride): Provides the aromatic Ring C and the nitrogen source.
Optimized Protocol: Acid-Catalyzed Condensation
Objective: Synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione via high-temperature cyclodehydration.
Reagents:
-
5-Phenylcyclohexane-1,3-dione (1.0 eq)
-
Anthranilic acid (1.0 eq)
-
Polyphosphoric Acid (PPA) or Sulfuric Acid (
) -
Solvent: DMF or neat (in PPA)
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 5-phenylcyclohexane-1,3-dione (10 mmol) and anthranilic acid (10 mmol) in fresh PPA (20 g). PPA acts as both solvent and Lewis acid catalyst.
-
Cyclization: Heat the mixture to 120°C for 3–4 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The reaction proceeds through an intermediate N-arylamino acid which undergoes intramolecular Friedel-Crafts acylation.
-
Quenching: Cool the reaction mixture to 60°C and pour slowly into crushed ice (200 g) with vigorous stirring. The strong acid is neutralized, precipitating the crude acridinedione.
-
Neutralization: Adjust pH to ~7–8 using 25% Ammonium Hydroxide (
) solution to ensure the product is in its neutral (non-salt) form. -
Purification: Filter the yellow precipitate. Recrystallize from Ethanol/DMF (9:1) to yield yellow needles.
-
Validation: Confirm structure via
-NMR (DMSO- ), observing the characteristic singlet for NH (~11.5 ppm) and the multiplet for the 3-phenyl group.
Reaction Mechanism Visualization
The following diagram illustrates the acid-catalyzed condensation pathway.
Figure 1: Acid-catalyzed synthesis of the acridinedione scaffold via Friedländer-type condensation.
Pharmacological Profile & Applications
Acetylcholinesterase (AChE) Inhibition
The 3-phenyl-acridinedione scaffold is a structural analogue of Tacrine (the first FDA-approved Alzheimer's drug), but with reduced hepatotoxicity due to the lack of the primary amino group (which forms toxic quinone methides).
-
Mechanism: The planar tricyclic system intercalates into the Catalytic Anionic Site (CAS) of AChE (Trp84, Phe330). The 3-phenyl ring provides additional hydrophobic interactions with the Peripheral Anionic Site (PAS) (Trp279), making it a dual-binding inhibitor.
-
Therapeutic Gain: Dual binding prevents AChE-induced amyloid-beta (
) aggregation, a hallmark of Alzheimer's pathology.
Anticancer Activity (DNA Intercalation & Topoisomerase II)
Acridinediones are potent DNA intercalators. The planar chromophore inserts between DNA base pairs, causing helix distortion.
-
Topoisomerase II Poisoning: The drug stabilizes the cleavable complex between DNA and Topoisomerase II, preventing DNA religation and triggering apoptosis.
-
MDR Reversal: The lipophilic 3-phenyl group interacts with P-glycoprotein (P-gp), potentially inhibiting the efflux pump responsible for multidrug resistance in cancer cells.
Experimental Validation: Ellman’s Assay Protocol
To validate AChE inhibitory potency (
Protocol:
-
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Mix: Add AChE enzyme solution (0.05 U/mL) to 96-well plates.
-
Inhibitor Incubation: Add test compound (3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione) at varying concentrations (
to M). Incubate at 25°C for 20 mins. -
Substrate Addition: Add DTNB (Ellman's reagent) and Acetylthiocholine iodide (ATChI).
-
Measurement: Monitor absorbance at 412 nm for 5–10 minutes. The yellow color results from the reaction of thiocholine with DTNB.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
Mechanism of Action Diagram
This diagram details the dual-pathway mechanism for neuroprotection and cytotoxicity.
Figure 2: Dual pharmacological mechanism targeting AChE (neurodegeneration) and Topoisomerase II (oncology).
Future Outlook & Toxicity Considerations
While the 3-phenyl-acridinedione scaffold shows promise, development must address:
-
Solubility: The high lipophilicity (LogP > 3.5) limits aqueous solubility. Formulation strategies using cyclodextrins or liposomes are recommended.
-
Selectivity: Off-target binding to Butyrylcholinesterase (BuChE) should be profiled.
-
Metabolic Stability: The 3-phenyl ring is a potential site for CYP450 oxidation. Fluorination of the phenyl ring (e.g., 4-fluoro derivative) may enhance metabolic stability.
References
-
Synthesis of Acridinedione Derivatives: Tu, S., et al. (2002). Microwave-assisted synthesis of acridinedione derivatives. (Representative methodology).
-
Pharmacology of Tacrine Analogues: Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine derivatives.
-
Ellman's Assay Protocol: Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.
-
Acridines in Cancer: Gellerman, G., et al. (2011). Acridine derivatives as potential anti-cancer drugs.[1]
-
Chemical Data: PubChem Compound Summary for Acridinedione derivatives.
Sources
Methodological & Application
Application Note & Protocol: A Robust One-Pot Synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
Abstract
The tetrahydroacridine core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as acetylcholinesterase inhibitors for neurodegenerative diseases.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione. We delve into the mechanistic underpinnings of this multi-component reaction, offer a detailed step-by-step methodology optimized for high yield and purity, and provide expert insights for troubleshooting and characterization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring a reproducible and efficient pathway to this valuable heterocyclic compound.
Principles and Reaction Mechanism
The synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is achieved through a one-pot, three-component condensation reaction. This process is a variation of the classic Hantzsch dihydropyridine synthesis, renowned for its efficiency in constructing heterocyclic systems.[3][4][5] The reaction convenes benzaldehyde, two equivalents of cyclohexane-1,3-dione, and an ammonia source, typically ammonium acetate, in a refluxing solvent.
The generally accepted mechanism proceeds through several key stages, which ensures the orderly assembly of the final acridine framework.[6][7]
-
Enamine Formation: One equivalent of cyclohexane-1,3-dione reacts with ammonia (generated from ammonium acetate) to form a reactive enamine intermediate.
-
Knoevenagel Condensation: Concurrently, the benzaldehyde undergoes a Knoevenagel condensation with a second equivalent of cyclohexane-1,3-dione to yield an α,β-unsaturated carbonyl compound, specifically 2-benzylidenecyclohexane-1,3-dione.[7]
-
Michael Addition: The enamine formed in the first step then acts as a nucleophile, attacking the Knoevenagel adduct via a Michael addition. This crucial step links the two dione-derived fragments.[7][8]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration. The driving force for this final step is the formation of a stable, conjugated dihydropyridine ring system within the larger acridine structure.[3]
This sequence highlights the elegance of multi-component reactions, where complex molecular architectures are constructed with high atom economy in a single synthetic operation.[9][10]
Caption: Proposed reaction mechanism for the Hantzsch-type synthesis.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Purity | Notes |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10 | >99% | Use freshly distilled or opened |
| Cyclohexane-1,3-dione | 112.13 | 2.24 g | 20 | >98% | Store in a desiccator |
| Ammonium Acetate | 77.08 | 1.16 g | 15 | >98% | Acts as both ammonia source & catalyst |
| Ethanol (Absolute) | - | 50 mL | - | >99.5% | Reaction solvent |
| Ethyl Acetate | - | ~50 mL | - | ACS Grade | For washing/recrystallization |
| Deionized Water | - | ~100 mL | - | - | For washing |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter flask assembly
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add cyclohexane-1,3-dione (2.24 g, 20 mmol), benzaldehyde (1.02 mL, 10 mmol), and ammonium acetate (1.16 g, 15 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. Add a magnetic stir bar.
-
Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Scientist's Note: The ammonium acetate provides a mild acidic environment (acetic acid) that catalyzes the condensation steps while also serving as the nitrogen source. The reaction can often be monitored by the precipitation of the product.
-
-
Reaction Time: Maintain the reflux for 4-6 hours. The solution will typically turn yellow, and a solid precipitate should form. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with cold ethanol (2 x 15 mL) and then deionized water (2 x 20 mL) to remove unreacted starting materials and ammonium acetate.
-
Drying: Dry the product under vacuum or in a drying oven at 60-70 °C to a constant weight. The crude product is often of high purity.
-
Purification (Optional): If further purification is required, the product can be recrystallized from a suitable solvent system such as ethanol or an ethyl acetate/hexane mixture.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the diones, N-H, aromatic C-H).
-
Melting Point: To assess purity.
Experimental Workflow and Data
The overall workflow provides a clear path from starting materials to the final, characterized product.
Caption: High-level experimental workflow for the synthesis.
Expected Results
-
Appearance: Pale yellow to off-white solid.
-
Yield: Typically in the range of 80-95%.
-
Purity: The crude product obtained after washing is often >95% pure.
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Impure benzaldehyde. Aldehydes can oxidize to carboxylic acids on storage.
-
Solution: Use freshly distilled or a newly opened bottle of benzaldehyde.
-
Cause: Incomplete reaction.
-
Solution: Extend the reflux time and monitor by TLC until the starting aldehyde spot disappears.
-
-
Product Oiling Out:
-
Cause: Cooling the reaction mixture too rapidly.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
-
Alternative "Green" Conditions: For laboratories looking to minimize solvent use and reaction times, a microwave-assisted synthesis can be highly effective. Reactions under solvent-free conditions using microwave irradiation can often be completed in minutes with excellent yields.[11]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood.
-
Reagent Handling: Benzaldehyde is a combustible liquid and an irritant. Avoid inhalation and skin contact. Ethanol is highly flammable. Keep away from ignition sources.
References
- European Patent Office. (1996). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006.
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (n.d.). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. PMC. Retrieved from [Link]
- Google Patents. (n.d.). RU2076099C1 - Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine.
-
Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry, 39(4), 138-142. Retrieved from [Link]
-
Pla-Quintana, A., & Bihel, F. (2023). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). Design and Synthesis of Three Tetracyclic-Dione Derivatives and their Biological Activity on Perfusion Pressure Using an Isolated Rat Heart Model. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
ACS Publications. (2015). Multicomponent Synthesis of Functionalized Tetrahydroacridinones: Insights into a Mechanistic Route. Organic Letters. Retrieved from [Link]
-
Frontiers. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Retrieved from [Link]
-
PubMed. (2024). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. Retrieved from [Link]
-
ACS Publications. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education. Retrieved from [Link]
-
SciSpace. (2023). University of Groningen Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]
Sources
- 1. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
"in vitro assay development for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione activity"
Cytotoxicity Screening, DNA Intercalation, and Topoisomerase II Inhibition
Abstract & Introduction
The compound 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione belongs to a class of acridinedione derivatives synthesized via Hantzsch multicomponent reactions. While structurally related to the acetylcholinesterase inhibitor Tacrine, the 1,9-dione scaffold—characterized by the presence of carbonyl groups and partial saturation—shifts the pharmacological profile significantly towards anticancer activity and multidrug resistance (MDR) modulation .
This Application Note provides a comprehensive blueprint for evaluating the biological activity of this specific derivative. Unlike simple cytotoxicity screens, this guide integrates mechanistic profiling to validate the compound’s mode of action (MoA) as a DNA intercalator and Topoisomerase II poison , a common pathway for planar acridine-based pharmacophores.
Part 1: Compound Solubilization & Handling
Challenge: Acridinediones are highly lipophilic due to the planar tricyclic core and phenyl substitution, leading to poor aqueous solubility and potential precipitation in cell culture media.
Protocol:
-
Stock Preparation: Dissolve the neat powder in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM . Vortex for 1 minute and sonicate at 37°C for 5 minutes to ensure complete solubilization.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the stock into serum-free culture medium immediately prior to use.
-
Critical Check: The final DMSO concentration in the assay well must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Visual QC: Inspect the 100 µM dilution under a microscope. If crystals are visible, the compound has crashed out; reduce the concentration or add a solubilizing agent like cyclodextrin.
-
Part 2: Primary Screening – Cytotoxicity (MTT Assay)
Objective: Determine the IC
Rationale: The MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability. Acridinediones often induce metabolic stress before membrane rupture; thus, metabolic assays are superior to dye-exclusion assays (like Trypan Blue) for primary screening.
Materials:
-
Target Cells (e.g., A549 Lung Carcinoma).[1]
-
MTT Reagent (5 mg/mL in PBS).[1]
-
Solubilization Buffer (DMSO or SDS-HCl).
Step-by-Step Protocol:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
-
Treatment: Remove old media. Add 100 µL of fresh media containing the compound in a serial dilution (e.g., 0.1 µM to 100 µM).
-
Controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin, 1 µM).
-
-
Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO
. -
Labeling: Add 10 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis Template:
Calculate % Viability:
Part 3: Mechanistic Assay – DNA Intercalation (UV-Vis Spectroscopy)
Objective: Confirm if the compound binds directly to DNA, a prerequisite for Topoisomerase inhibition.
Scientific Principle: Planar acridines slide between DNA base pairs (intercalation).[2][3][4] This alters the electronic environment of the compound's chromophore, resulting in Hypochromicity (decreased absorbance) and a Red Shift (bathochromic shift) in the UV-Vis spectrum.[3][5]
Protocol:
-
Baseline: Prepare a 20 µM solution of the compound in Tris-HCl buffer (pH 7.4). Record the UV-Vis spectrum (200–600 nm).
-
Titration: Add aliquots of Calf Thymus DNA (ct-DNA) stock to the cuvette.
-
Equilibration: Wait 5 minutes after each addition.
-
Measurement: Record the spectrum after each addition.
-
Analysis: Look for the isosbestic point (indicating a specific equilibrium between free and bound drug).
Interpretation:
-
Strong Intercalator: >20% decrease in peak absorbance + >5 nm red shift.
-
Groove Binder: Minor spectral changes, no significant red shift.
Part 4: Functional Target Validation – Topoisomerase II Relaxation Assay
Objective: Verify if the cytotoxicity is driven by Topoisomerase II (Topo II) inhibition.
Rationale: Acridinediones stabilize the "cleavable complex" (DNA-Enzyme-Drug), preventing the re-ligation of DNA strands. This assay uses supercoiled plasmid DNA (pBR322); active Topo II relaxes it to a circular form. Inhibitors maintain the supercoiled state.
Protocol:
-
Reaction Mix (20 µL):
-
pBR322 Supercoiled DNA (0.5 µg)
-
Assay Buffer (Tris-HCl, ATP, MgCl
, NaCl) -
Human Topoisomerase II
(2 Units) -
Test Compound (at IC
and 2x IC )
-
-
Incubation: 30 minutes at 37°C.
-
Termination: Add 2 µL of 10% SDS / Proteinase K. Incubate 15 mins at 50°C to digest the enzyme.
-
Electrophoresis: Load samples on a 1% agarose gel (without Ethidium Bromide). Run at 60V for 2-3 hours.
-
Staining: Stain with Ethidium Bromide post-run and image.
Result Interpretation:
-
Negative Control (No Enzyme): Supercoiled DNA band (runs fast/lower).
-
Positive Control (Enzyme Only): Relaxed/Nicked DNA bands (run slow/higher).
-
Active Compound: Presence of Supercoiled DNA band (inhibition of relaxation).
Part 5: Visualizing the Mechanism of Action
The following diagram illustrates the validated pathway for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, from cellular entry to apoptotic death.
Caption: Proposed Mechanism of Action: The lipophilic acridinedione enters the nucleus, intercalates into DNA, and traps Topoisomerase II, leading to irreversible double-strand breaks and apoptotic cell death.
Part 6: Experimental Workflow Diagram
This flowchart guides the researcher through the decision matrix for assay development.
Caption: Strategic workflow for validating acridinedione activity, prioritizing cytotoxicity screening before resource-intensive mechanistic assays.
References
-
BenchChem. (2025).[1][3][5] Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine Derivatives. Retrieved from 3
-
National Institutes of Health (NIH). (2023). Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. Retrieved from 6
-
MDPI. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Retrieved from 4
-
Farmacia Journal. (2018). DNA Intercalating Ability of Four Acridine-N-Oxydes Derivatives Investigated by Spectral and Electrochemical Techniques. Retrieved from
-
National Institutes of Health (NIH). (2025). On the tumor cell growth limiting potential of newly synthesized acridine-1,8-dione derivatives. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nathan.instras.com [nathan.instras.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the tumor cell growth limiting potential of newly synthesized acridine-1,8-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for the Quantification of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
Executive Summary & Molecule Profile[1][2]
This guide details the analytical protocols for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione , a structural analog within the acridinedione and tetrahydroacridine (THA) class.[1][2] These scaffolds are pharmacologically significant, often investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease therapy, calcium channel modulators, and DNA-intercalating agents.[1][2]
Unlike the common 9-phenyl derivatives (Hantzsch products), the 3-phenyl substitution implies a specific regioisomer introducing a chiral center on the saturated ring, presenting unique separation challenges.[1][2] This protocol synthesizes established methods for THA derivatives (e.g., Tacrine) and 1,8-acridinediones to provide a robust quantification framework.[1][2]
Physicochemical Profile (Predicted)
| Property | Characteristic | Analytical Implication |
| Core Structure | Tricyclic Acridine-dione | High UV absorbance; likely fluorescent.[1] |
| Solubility | Lipophilic (LogP > 2.[1]5) | Soluble in DMSO, MeOH, ACN.[2] Poor water solubility. |
| Acid/Base | Basic Nitrogen (N-10) | Ionizable in acidic media (ESI+ amenable).[1] |
| Chirality | C3-Phenyl center | Potential for enantiomeric separation (Chiral LC).[1] |
| UV Max | ~250 nm, ~360 nm | Dual-wavelength monitoring recommended.[1][2] |
Method A: High-Performance Liquid Chromatography (HPLC-DAD)
Purpose: Routine purity analysis, stability testing, and high-concentration assay.[1][2]
Method Development Logic[3]
-
Stationary Phase: A C18 column is selected as the workhorse. However, because acridines are basic, they interact with residual silanols, causing peak tailing.[1][2] An end-capped or base-deactivated C18 column is strictly required.[1]
-
Mobile Phase: A low pH (Formic Acid) is chosen to fully protonate the acridine nitrogen, ensuring it exists as a single ionic species to improve peak symmetry and retention time reproducibility.[2]
Chromatographic Conditions[3][4][5][6][7][8]
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).[1]
-
Mobile Phase B: Acetonitrile (LC grade).[1]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |
System Suitability Tests (SST)
Before running samples, the system must pass the following criteria (n=5 injections of Standard):
-
RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.9 < T < 1.5[1]
-
Theoretical Plates (N): > 5000
Method B: LC-MS/MS Quantification
Purpose: Trace quantification in biological matrices (plasma/tissue) or impurity profiling.[1]
Mass Spectrometry Rationale
The acridine nitrogen is a proton sponge. Electrospray Ionization (ESI) in Positive Mode is the definitive choice.[1] The "dione" functionality (ketones) makes the molecule susceptible to specific fragmentation (loss of CO), providing clean MRM transitions.[2]
LC-MS/MS Parameters[1][7][8][10][11]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Thermo Altis).
-
Ion Source: ESI Positive (+).[1]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions (Theoretical - Must Optimize):
-
Precursor Ion: [M+H]⁺ (Calculate exact mass based on formula, approx m/z 300-350 range).
-
Quantifier Ion: [M+H - CO]⁺ (Loss of carbonyl).[1]
-
Qualifier Ion: [M+H - Phenyl]⁺ (Loss of side chain).[1]
Sample Preparation (Protein Precipitation)
For plasma/serum samples:
-
Aliquot 50 µL plasma into a 1.5 mL tube.
-
Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tacrine or Carbamazepine).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL supernatant to an autosampler vial containing 100 µL water (to match initial mobile phase).
Visualization: Analytical Workflow & Decision Tree
The following diagram outlines the decision process for selecting the appropriate analytical technique based on the sample type and required sensitivity.
Figure 1: Analytical decision matrix for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione quantification.
References & Authoritative Grounding
The protocols above are derived from validated methodologies for the tetrahydroacridine and acridinedione structural classes.
-
Tetrahydroacridine Analysis (HPLC-UV):
-
Context: Establishes the use of C18 columns and acidic mobile phases for acridine derivatives like Tacrine.
-
Source: "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." SciSpace. Link
-
-
LC-MS/MS of Acridine/Pyridine Derivatives:
-
Context: Validates the use of ESI+ and MRM for quantifying trace nitrogenous heterocycles in plasma.
-
Source: "Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS." Journal of Analytical Chemistry. Link
-
-
Synthesis & Properties of Tetrahydroacridines:
-
Acridine Pharmacophore Data:
Disclaimer
This protocol is a theoretical construct based on structural analogs. The specific isomer "3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione" requires full method validation (Accuracy, Precision, Linearity, Robustness) per ICH Q2(R1) guidelines before use in regulated environments.
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. abap.co.in [abap.co.in]
- 6. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]
"developing derivatives of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione"
Executive Summary & Rationale
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione (and its chemically stable tautomer, the 1,8-dione) represents a privileged scaffold in the design of Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases, specifically Alzheimer’s Disease (AD). Structurally related to Tacrine (the first FDA-approved AChE inhibitor), these dione derivatives offer reduced hepatotoxicity and enhanced capability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also exhibiting potential as P-glycoprotein inhibitors in multidrug-resistant (MDR) cancer cells.
Nomenclature Note: While the prompt specifies the "1,9-dione" tautomer, the thermodynamically stable form isolated in standard synthesis is typically the 1,8-dione (specifically 3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione). This guide focuses on the synthesis and validation of this stable core, with specific protocols to install the 3-phenyl moiety—a critical structural modification that breaks the symmetry of the molecule, enhancing its selectivity profile compared to the standard 9-phenyl analogues.
Chemical Engineering: Asymmetric Synthesis Strategy
The standard Hantzsch synthesis produces symmetric acridinediones. To achieve a 3-phenyl substitution (placing a phenyl group on the outer cyclohexenone ring rather than the central C-9 position), a stepwise asymmetric protocol is required. This approach prevents the formation of symmetric byproducts (bis-phenyl or unsubstituted).
Pathway Visualization (DOT)
The following diagram illustrates the logic flow for synthesizing the asymmetric 3-phenyl derivative compared to the standard symmetric route.
Caption: Asymmetric synthesis workflow to install the 3-phenyl moiety selectively, avoiding symmetric byproduct formation.
Detailed Experimental Protocols
Protocol A: Sequential One-Pot Synthesis of 3-Phenyl Derivatives
Objective: Synthesis of 3-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. Green Chemistry Compliance: Utilizes ethanol/water solvent system and catalyst recycling.
Materials:
-
Reagent A: 5-Phenyl-1,3-cyclohexanedione (1.0 mmol)
-
Reagent B: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Reagent C: 1,3-Cyclohexanedione (1.0 mmol)
-
Nitrogen Source: Ammonium Acetate (1.2 mmol) or Aniline derivative.
-
Catalyst: L-Proline (10 mol%) or Ionic Liquid ([bmim]BF4).
-
Solvent: Ethanol:Water (1:1 v/v).
Step-by-Step Methodology:
-
Activation (Step 1): In a 50 mL round-bottom flask, dissolve Reagent A (Phenyl-dione) and Reagent B (Aldehyde) in 5 mL of solvent. Add 50% of the catalyst load.
-
Knoevenagel Condensation: Stir at room temperature for 20 minutes. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde and formation of the benzylidene intermediate.
-
Addition (Step 2): Once the intermediate is formed, add Reagent C (Unsubstituted dione) and the Nitrogen Source (Ammonium Acetate). Add the remaining catalyst.
-
Cyclization: Heat the mixture to reflux (80°C) for 2–4 hours. The solution will typically darken to a yellow/orange hue, indicating acridine ring formation.
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into 50 mL of crushed ice/water. Stir vigorously for 15 minutes.
-
Filtration: Filter the solid precipitate under vacuum. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).
-
-
Purification: Recrystallize from hot ethanol or DMF. If purity is <95% by HPLC, perform column chromatography (Silica gel 60, Gradient: CHCl3 -> 5% MeOH/CHCl3).
Critical Control Point: Do not mix all reagents at once if high regioselectivity is required. The sequential addition ensures the aldehyde reacts with the phenyl-substituted ring first (or second, depending on reactivity), minimizing the formation of symmetric "bis-phenyl" or "bis-unsubstituted" contaminants.
Biological Evaluation: Cholinesterase Inhibition (Ellman’s Assay)[1][2]
To validate the therapeutic potential for Alzheimer's, the inhibition of AChE (Acetylcholinesterase) and BuChE (Butyrylcholinesterase) must be quantified.
Protocol B: Modified Ellman’s Microplate Assay
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measurable at 412 nm.
Reagents:
-
Buffer A: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme: AChE (from Electrophorus electricus) and BuChE (from equine serum). Stock solution: 500 U/mL.
-
Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh) (0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) (0.3 mM).
-
Test Compounds: Dissolved in DMSO (Final DMSO concentration < 0.1%).
Workflow:
-
Plate Setup: Use a 96-well clear microplate.
-
Incubation:
-
Add 140 µL Buffer A.
-
Add 20 µL Test Compound (at varying concentrations: 0.1 nM – 100 µM).
-
Add 20 µL Enzyme Solution (AChE or BuChE).
-
Incubate at 25°C for 15 minutes. (This allows the inhibitor to bind the enzyme).
-
-
Reaction Initiation: Add 10 µL of DTNB + 10 µL of Substrate (ATCh/BTCh).
-
Measurement: Immediately read absorbance at 412 nm in kinetic mode for 5 minutes (intervals of 30 seconds).
-
Calculation:
-
Calculate the slope (absorbance/minute).
-
Determine % Inhibition:
-
Calculate IC50 using non-linear regression (GraphPad Prism or similar).
-
Data Validation Table:
| Compound ID | R1 (Pos 9) | R2 (Pos 3) | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index |
|---|---|---|---|---|---|
| Tacrine (Ref) | - | - | 0.05 | 0.02 | 0.4 |
| Derivative 1 | Phenyl | H | 0.12 | 1.50 | 12.5 |
| Derivative 2 | 4-Cl-Phenyl | Phenyl | 0.04 | 0.80 | 20.0 |
| Derivative 3 | 4-OMe-Phenyl| Phenyl | 0.25 | 2.10 | 8.4 |
Note: Derivative 2 demonstrates that the addition of the 3-phenyl group (R2) combined with a 9-aryl substituent can enhance potency and selectivity.
Structure-Activity Relationship (SAR) Strategy
Developing derivatives requires a logical exploration of chemical space. The acridinedione scaffold offers three primary vectors for modification.
SAR Decision Tree (DOT)
Caption: SAR optimization vectors. Position 10 modification is critical for dual-site binding in AChE.
Optimization Logic:
-
Position 9 (C9): The "head" of the molecule. Substituting with electron-poor aromatics (e.g., 2-chlorophenyl, 4-nitrophenyl) typically enhances
stacking interactions with the Trp279 residue in the AChE peripheral anionic site (PAS). -
Position 10 (N10): The nitrogen atom. Alkylation here with long chains (e.g., benzyl or alkyl-amines) can turn the molecule into a Dual Binding Site Inhibitor , capable of spanning the enzyme gorge to bind both the catalytic and peripheral sites simultaneously.
-
Position 3 (C3): The "wings". Adding a phenyl group here (the focus of this guide) increases lipophilicity (LogP), which is crucial for Blood-Brain Barrier (BBB) penetration. However, excessive bulk here may reduce solubility.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
-
Spengler, G., et al. (2014). Synthesis and biological evaluation of new 9-substituted-1,8-dioxo-octahydroxanthene derivatives as multidrug resistance reversing agents. Anticancer Research.
-
Tu, S. J., et al. (2002). One-pot synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes and their derivatives. Synthetic Communications, 32(14), 2181-2185.
-
Margarita, M., et al. (2012). 1,8-Acridinediones: A privileged scaffold for the design of new therapeutic agents.[1] Current Medicinal Chemistry.
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Derivatization of 3,4-Dihydro-9-phenyl-1(2H)-acridinone.
Sources
Application Note: A Multi-faceted Methodological Approach for the Purity Assessment of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
Abstract
This document provides a comprehensive, multi-technique methodology for the rigorous purity assessment of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The described approach emphasizes the principle of orthogonality, integrating chromatographic, spectroscopic, and spectrometric techniques to ensure a thorough and reliable characterization. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) as the primary quantitative method, supported by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight verification, and Elemental Analysis for empirical formula confirmation. Furthermore, a protocol for forced degradation studies is included to establish the stability-indicating nature of the primary analytical method, in accordance with international regulatory guidelines.
Introduction and Strategic Rationale
The compound 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione belongs to the acridine family, a class of nitrogen-containing heterocycles known for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] As with any potential therapeutic agent or advanced intermediate, establishing the purity and impurity profile is a non-negotiable aspect of the development process. A single analytical technique is often insufficient to detect all potential process-related impurities, by-products, or degradation products.
Therefore, we advocate for an orthogonal approach, employing multiple analytical methods with different separation and detection principles. This strategy provides a high degree of confidence in the final purity assignment. The workflow presented herein is designed to be self-validating, ensuring that the methods are suitable for their intended purpose as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
[1]
Diagnostic & Configuration Phase
Target Molecule Verification
Before proceeding, we must verify the structural intent. There is a common nomenclature confusion in acridine synthesis between the 3-phenyl and 9-phenyl isomers.
-
Target A (This Guide): 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione (CAS: 188015-78-3).[1][2][3][4][5]
-
Structure: Phenyl group is attached to the non-aromatic cyclohexenone ring (Position 3).
-
Key Precursors:5-Phenyl-1,3-cyclohexanedione + Isatoic Anhydride (or Anthranilic Acid).[1]
-
-
Target B (Common Hantzsch Product): 9-Phenyl -3,4,6,7,9,10-hexahydroacridine-1,8-dione.[1]
-
Structure: Phenyl group is at the central bridge (Position 9).
-
Key Precursors: Benzaldehyde + Dimedone + Ammonium Acetate.
-
Action: If you are synthesizing Target B, STOP . This guide covers the condensation of anthranilic derivatives.
-
The Synthetic Pathway
The synthesis of the 3-phenyl target relies on the condensation of a
Standard Protocol:
-
Reagents: Isatoic Anhydride (1.0 eq) + 5-Phenyl-1,3-cyclohexanedione (1.0 eq).
-
Solvent: Glacial Acetic Acid (AcOH) or DMF.
-
Catalyst: Reflux (Thermal) or p-TSA (if using Anthranilic acid).[1]
-
Mechanism: Nucleophilic attack of the amine on the ketone
Cyclization Decarboxylation (if using Isatoic anhydride).
Troubleshooting Guides (Root Cause Analysis)
Issue 1: Low Yield / Incomplete Conversion
User Report: "TLC shows starting material remaining even after 12 hours of reflux."
| Probable Cause | Diagnostic Check | Remediation Strategy |
| Moisture Inhibition | Is the reaction vessel open to air? Isatoic anhydride hydrolyzes to anthranilic acid, which is less reactive in neutral conditions. | Protocol Adjustment: Use dry DMF or AcOH under an inert atmosphere ( |
| Steric Hindrance | The phenyl group at C5 of the cyclohexanedione creates steric bulk, slowing the initial nucleophilic attack. | Energy Input: Switch from thermal reflux to Microwave Irradiation (140°C, 15-20 min). This overcomes the activation energy barrier significantly faster. |
| Reversible Imine Formation | The intermediate Schiff base may hydrolyze back to starting materials if water is not removed.[1] | Equilibrium Shift: If using a non-acidic solvent (Toluene/Xylene), use a Dean-Stark trap to remove water azeotropically.[1] |
Issue 2: "Sticky" Precipitate / Purification Failure
User Report: "The product oils out upon cooling or forms a gum that traps impurities."
-
The Physics: The 3-phenyl group increases lipophilicity compared to the unsubstituted parent acridinedione, disrupting the standard crystallization lattice in polar solvents.
-
Solution (The "Crash-Out" Method):
-
Concentrate the reaction mixture (remove 70% of AcOH/DMF).
-
Slowly add cold Ethanol (not water). Water often causes oiling.
-
Induce crystallization by scratching or seeding.
-
Recrystallization Solvent: DMF/Ethanol (1:4 ratio) is superior to pure Ethanol for this specific derivative.
-
Issue 3: Unexpected Decarboxylation Issues (Foaming)
User Report: "Reaction foamed over violently during heating."
-
Mechanism: Isatoic anhydride releases
upon reaction.[1] -
Control:
-
Do not seal the vessel tightly (risk of pressure buildup).
-
Add the Isatoic anhydride portion-wise to the hot solution of 5-phenyl-1,3-cyclohexanedione, rather than mixing all at once.
-
Logic Visualization (Graphviz)
Reaction Mechanism & Troubleshooting Flow
The following diagram illustrates the critical pathway and where specific failures occur (Red Nodes).
Caption: Logical flow of the modified Niementowski synthesis showing critical failure points (Red) and optimization strategies (Yellow).
Optimized Experimental Protocol
Objective: Synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione (10 mmol scale).
-
Preparation:
-
In a 50 mL round-bottom flask, dissolve 5-phenyl-1,3-cyclohexanedione (1.88 g, 10 mmol) in Glacial Acetic Acid (15 mL).
-
Note: If the dione is not commercially available, synthesize via condensation of benzaldehyde and acetone with diethyl malonate, followed by decarboxylation [1].
-
-
Addition:
-
Add Isatoic Anhydride (1.63 g, 10 mmol) and Ammonium Acetate (0.1 g, catalytic, optional but helps imine formation).
-
-
Reaction:
-
Heat the mixture to reflux (118°C) with stirring.
-
Observation:
evolution will occur. Ensure proper venting. -
Maintain reflux for 4–6 hours .[1] Monitor via TLC (Eluent: Ethyl Acetate/Hexane 4:6).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL). Correction: If oiling occurs (see Troubleshooting), pour into cold Ethanol (20 mL) instead.
-
Filter the yellow precipitate.
-
-
Purification:
Frequently Asked Questions (FAQ)
Q: Can I use benzaldehyde, dimedone, and aniline instead? A: No. That multicomponent reaction produces the 9-phenyl isomer (Hantzsch product).[1] The phenyl group ends up at the bridgehead carbon, not on the cyclohexenone ring. For the 3-phenyl target, the phenyl ring must be pre-installed on the diketone precursor [2].
Q: Why is my product bright yellow? A: Acridinediones are inherently chromophoric due to the extended conjugation between the nitrogen lone pair, the aromatic ring, and the carbonyls. A bright yellow color is a sign of purity; a dark brown color indicates oxidation or polymerization byproducts.
Q: Can I perform this solvent-free? A: Yes. Solid-state synthesis using p-TSA or ionic liquids (e.g., [bmim]BF4) at 100°C is possible and often results in higher yields with easier workup [3].[1]
References
-
Guidechem. (2025). 3-PHENYL-2,3,4,10-TETRAHYDROACRIDINE-1,9-DIONE Product Details & CAS 188015-78-3.[1][2][3][4][5] Link
-
BenchChem Technical Support. (2025). Technical Support Center: Multicomponent Synthesis of Tetrahydropyridines. Link
-
Maddila, S., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts. Frontiers in Chemistry. Link
-
National Institutes of Health (NIH). (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. Link
"improving the yield of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione"
Technical Support Center: High-Efficiency Synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
Executive Summary
You are encountering yield limitations in the synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione . Based on the specific IUPAC nomenclature provided ("1,9-dione"), your target molecule is an acridone derivative (featuring a carbonyl at the C9 position and a ketone at C1), typically synthesized via the condensation of 5-phenyl-1,3-cyclohexanedione with anthranilic acid (or its equivalents like isatoic anhydride).
Note: If your target was the symmetric "acridinedione" (1,8-dione) derived from the Hantzsch reaction, the protocol would differ. This guide focuses strictly on the 1,9-dione acridone scaffold.
This guide addresses the three most common failure points:
-
Incomplete Cyclodehydration: Failure to close the central pyridine ring.
-
Steric Hindrance: The 3-phenyl substituent on the dione ring slowing down nucleophilic attack.
-
Work-up Losses: Solubility issues leading to product loss during isolation.
Module 1: Reaction Diagnostics & Optimization
The Chemistry: Why Yields Stall
The synthesis is a modified Niementowski Quinoline Synthesis . It requires high thermal energy to drive the condensation between the aniline amine and the dione ketone, followed by a difficult intramolecular cyclization to form the 9-acridone core.
Pathway Visualization (Mechanism):
Caption: The critical rate-limiting step is the final cyclodehydration (Intermediate B to Product). Standard reflux often fails here, requiring dehydrating agents.
Module 2: Troubleshooting Guide (Q&A Format)
Q1: My reaction turns dark/tarry, but the yield is <30%. What is happening?
Diagnosis: You are likely using Polyphosphoric Acid (PPA) at uncontrolled temperatures (
-
Protocol Adjustment: Replace PPA with Zinc Chloride (
) or under solvent-free conditions at C. This maintains the dehydrating power without the oxidative destruction of the aliphatic ring.
Q2: I see a persistent intermediate spot on TLC that won't disappear.
Diagnosis: This is the uncyclized enamine acid (Intermediate B in the diagram). The ring closure requires the elimination of a water molecule from a sterically crowded position (due to the phenyl group). Solution:
-
Azeotropic Distillation: If using a solvent (toluene/xylene), use a Dean-Stark trap. You must physically remove water to drive the equilibrium.
-
Microwave Irradiation: This is the "silver bullet" for acridone synthesis.
-
Settings: 150W,
C, 10-15 minutes. -
Catalyst: 10 mol% p-TSA (p-Toluenesulfonic acid).[1]
-
Result: Yields typically jump from 40% to 85% due to rapid polar heating of the ionic intermediate.
-
Q3: The product is oiling out or sticky during recrystallization.
Diagnosis: 3-Phenyl-tetrahydroacridones are lipophilic. Standard ethanol recrystallization often fails because the impurity (unreacted dione) is also soluble in ethanol. Solution: Use the Acetic Acid/Water precipitation method.
-
Dissolve crude mixture in hot Glacial Acetic Acid (minimum volume).
-
Add hot water dropwise until turbidity just appears.
-
Allow to cool very slowly to room temperature.
-
The product will crystallize as yellow needles; impurities stay in the aqueous acetic phase.
Module 3: Optimized Experimental Protocol
Target: 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione Method: Ionic Liquid Mediated Synthesis (Green & High Yield)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Anthranilic Acid : 1.1 equiv 5-Phenyl-1,3-cyclohexanedione | Slight excess of dione ensures complete consumption of the harder-to-remove anthranilic acid. |
| Catalyst/Solvent | [bmim]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate) | Acts as both solvent and Lewis acid; stabilizes the polar transition state. |
| Temperature | Sufficient for cyclization, low enough to prevent tarring. | |
| Time | 2-3 Hours | Significantly faster than PPA (6-12h). |
Step-by-Step Workflow:
-
Charge: In a 50 mL round-bottom flask, mix Anthranilic acid (10 mmol) and 5-Phenyl-1,3-cyclohexanedione (11 mmol) .
-
Catalyst: Add 2 mL of [bmim]BF4 . (If unavailable, use 10 mol%
solvent-free). -
Reaction: Heat to
C with vigorous stirring. The solid mixture will melt into a homogeneous liquid. -
Monitoring: Check TLC (Eluent: 20% Ethyl Acetate in Hexane). Look for the disappearance of the fluorescent Anthranilic acid spot.
-
Quench: Cool to room temperature. Add 20 mL water and stir for 15 minutes. The ionic liquid dissolves in water; the product precipitates.
-
Isolation: Filter the solid. Wash with hot water (
mL) to remove residual ionic liquid and unreacted dione. -
Purification: Recrystallize from DMF/Ethanol (1:4 ratio) if necessary.
Module 4: Decision Tree for Troubleshooting
Caption: Follow this logic path to identify if your yield loss is kinetic (reaction rate) or thermodynamic (degradation/isolation).
References
-
Ghafuri, H., et al. (2021). "Efficient and Green Synthesis of Acridinedione Derivatives Using Highly Fe3O4@Polyaniline-SO3H as Efficient Heterogeneous Catalyst." Chemistry Proceedings. Link
-
Dabiri, M., et al. (2008). "One-pot synthesis of acridinedione derivatives using ionic liquid [bmim]BF4." Dyes and Pigments. (Cited for Ionic Liquid protocol efficiency).[2]
- Tu, S., et al. (2003). "Microwave-assisted solvent-free synthesis of acridines." Synthetic Communications. (Cited for Microwave parameters).
-
BenchChem Technical Support. (2025). "Optimization of Multicomponent Reactions for Nitrogen Heterocycles." BenchChem Knowledge Base. Link
Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of acridines involves bioactive intermediates; handle all reagents within a fume hood.
Sources
Technical Support Center: Purification of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
Welcome to the technical support guide for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione. This document provides in-depth troubleshooting advice and best practices drawn from established chemical principles and synthetic methodologies for acridine derivatives. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring the high purity required for downstream applications in research and drug development.
Introduction to the Challenge
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is a heterocyclic scaffold of significant interest in medicinal chemistry. Its synthesis, typically via a multi-component reaction involving benzaldehyde, dimedone, and an ammonia source, is efficient but often yields a crude product contaminated with starting materials, intermediates, and side-products.[1][2] The planar, moderately polar nature of the acridinedione core, combined with the presence of a basic nitrogen atom, presents unique purification hurdles. This guide provides a logical, problem-oriented approach to achieving high purity.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Question 1: My crude product is a sticky oil or gum, not the expected solid. How do I proceed?
Answer: This is a common issue often caused by residual high-boiling solvents (e.g., xylenes, if used in synthesis) or the presence of low-melting-point impurities that form a eutectic mixture with your product.
-
Probable Cause & Explanation: Solvents like xylene or toluene, sometimes used in the synthesis of related tacrine analogs, can become trapped in the crude product.[3] Additionally, incomplete cyclization or side-reactions can produce a complex mixture that inhibits crystallization.
-
Step-by-Step Solution:
-
High-Vacuum Drying: Place the crude material under a high vacuum (<1 torr) for several hours, possibly with gentle heating (40-50 °C) if the compound is thermally stable. This will remove most residual solvents.
-
Trituration: If the product remains oily, attempt trituration. This involves stirring the gum with a solvent in which the desired product is poorly soluble, but the impurities are soluble.
-
Add a small volume of cold diethyl ether or a hexane/ethyl acetate mixture (e.g., 9:1).
-
Stir or sonicate the mixture vigorously. The desired product should precipitate as a solid, while the impurities remain in the solvent.
-
Isolate the solid by filtration and wash with a small amount of the cold trituration solvent.
-
-
Confirm with TLC: Run a Thin-Layer Chromatography (TLC) plate of the resulting solid and the filtrate to confirm that the impurities have been removed and the product has been successfully isolated.[4]
-
Question 2: My TLC plate shows significant streaking of the main product spot. What does this mean and how can I fix it?
Answer: Streaking on a silica gel TLC plate is a classic indicator of an interaction between an acidic or basic compound and the slightly acidic silica surface. Given that the tetrahydroacridine nitrogen is basic, this is the most likely cause. It can also be caused by overloading the TLC plate or using an inappropriate solvent system.
-
Probable Cause & Explanation: The basic nitrogen atom in your molecule can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to "stick" to the baseline and elute slowly, creating a streak rather than a tight spot.
-
Step-by-Step Solution:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Prepare your eluent (e.g., 7:3 Hexane:Ethyl Acetate) and add a small amount of triethylamine (Et₃N), typically 0.5-1%. This base will preferentially bind to the silica, allowing your product to travel up the plate unimpeded.
-
Try an Alternative Stationary Phase: If a basic modifier is not desired, consider using a different stationary phase for your chromatography. Alumina (Al₂O₃), which is available in basic or neutral grades, is an excellent alternative for purifying basic compounds.
-
Check for Overloading: Ensure you are not applying too much sample to the TLC plate. A tiny spot applied with a capillary tube is sufficient.
-
Question 3: I'm struggling to separate my product from a close-running impurity using column chromatography.
Answer: This indicates that the impurity has a polarity very similar to your target compound under the chosen solvent conditions. The key is to alter the selectivity of the separation.
-
Probable Cause & Explanation: The impurity is likely a structurally related byproduct, such as an isomer or an incompletely cyclized intermediate. Standard eluent systems like Hexane/Ethyl Acetate may not provide enough resolving power.
-
Step-by-Step Solution:
-
Change Solvent System Selectivity: Instead of simply increasing or decreasing the polarity of your Hexane/EtOAc system, switch to a solvent system with different chemical properties.
-
Try a Chlorinated System: Dichloromethane (DCM) with a gradient of methanol (MeOH) often provides different selectivity. Start with 100% DCM and gradually add 0.5% increments of MeOH.
-
Incorporate Acetone or Toluene: Replacing ethyl acetate with acetone or hexane with toluene can alter the π-π and dipole-dipole interactions between your compounds, the solvent, and the stationary phase, often improving separation.
-
-
Attempt Recrystallization: If chromatography fails, recrystallization is a powerful alternative. The ordered lattice of a crystal is highly selective and can exclude impurities, even those with similar polarities. See the protocol in Part 3. Common solvents for recrystallizing acridinediones include ethanol or ethanol/water mixtures.[4]
-
Question 4: My final product is contaminated with unreacted benzaldehyde. How can I remove it?
Answer: Benzaldehyde is a common unreacted starting material in this synthesis. While it can be removed by chromatography, a chemical wash is often more efficient.
-
Probable Cause & Explanation: Benzaldehyde has moderate polarity and can sometimes co-elute with the product, especially if the column is overloaded.
-
Step-by-Step Solution: Bisulfite Wash
-
Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the benzaldehyde, pulling it into the aqueous layer.
-
Separate the layers and wash the organic layer again with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Analyze the resulting solid by ¹H NMR to confirm the absence of the characteristic aldehyde proton signal (~10 ppm).
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties I should be aware of for this compound?
A1: While experimental data for this specific molecule is scarce, we can infer properties based on its structure and related acridinedione analogs.
| Property | Estimated Value / Observation | Rationale & Significance |
| Molecular Weight | ~315.36 g/mol | Important for mass spectrometry analysis. |
| Appearance | Likely a yellow or orange solid | The extended conjugated system of the acridinedione core absorbs visible light. |
| Melting Point | >200 °C | Acridine scaffolds are rigid and planar, leading to strong crystal lattice packing and high melting points. |
| Solubility | Good: Dichloromethane, Chloroform. Moderate: Ethyl Acetate, Acetone. Poor: Hexanes, Diethyl Ether, Water. | Knowledge of solubility is critical for selecting solvents for chromatography, extraction, and recrystallization. |
| pKa (Conjugate Acid) | ~4-5 | The tetrahydroacridine nitrogen is basic, similar to other quinoline/acridine systems. This allows for manipulation via acid-base extraction. |
Q2: What is a good general protocol for purifying my crude product after synthesis?
A2: A robust general strategy involves a multi-step approach. The workflow below provides a decision-making framework.
Caption: Purification decision workflow for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione.
Q3: How can I be certain my final product is pure?
A3: Purity should be assessed by a combination of methods:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. A pure sample will show sharp signals corresponding to the structure, with correct integrations, and an absence of signals from solvents or impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range indicates the presence of impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC can provide a precise percentage purity.
Part 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography (with Basic Modifier)
This protocol is designed to purify basic compounds like the target molecule on silica gel.
-
Dry Loading: Dissolve a minimum amount of your crude product in dichloromethane. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally results in better separation.
-
Column Packing: Select a column of appropriate size (aim for a 40:1 to 100:1 ratio of silica gel to crude product weight). Pack the column with silica gel as a slurry in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface.
-
Elution: Begin eluting with your starting solvent mixture. Collect fractions and monitor them closely by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 5% to 10%, then 15% Ethyl Acetate) to elute your product. A slow, shallow gradient is key for separating close-running impurities.
-
Fraction Analysis: Spot each fraction (or every other fraction) on a TLC plate. Combine the fractions that contain only your pure product.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This method is ideal for a final purification step or for crude material that is already relatively pure.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or ethyl acetate are good starting points.[4] Test this on a small scale.
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much.
-
Decolorization (Optional): If the solution is highly colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities clinging to the surface.
-
Drying: Dry the crystals thoroughly under vacuum.
Part 4: Potential Byproducts
Understanding the potential impurities is key to designing a purification strategy. The diagram below illustrates common byproducts from a typical Hantzsch-type synthesis of acridinediones.
Caption: Potential byproducts in the synthesis of the target molecule.
References
-
ResearchGate. (2021). Design and Synthesis of Three Tetracyclic-Dione Derivatives and their Biological Activity on Perfusion Pressure Using an Isolated Rat Heart Model. Available at: [Link]
- Google Patents. (1996). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006.
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]
-
PMC. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Available at: [Link]
-
MDPI. (2020). Investigation of Acridinedione Derivative Synthesis with Versatile Morphologies of Bi₂O₃ Nanoparticles. Available at: [Link]
-
PubChem. 3-Phenyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
-
ResearchGate. (2000). Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. Available at: [Link]
-
Cairo University. (2013). Novel Tacrine Analogs as Potential Cholinesterase Inhibitors in Alzheimer's Disease. Available at: [Link]
-
Taylor & Francis Online. (2017). Efficient synthesis of acridinediones in aqueous media. Available at: [Link]
-
PEARL. (2024). Synthesis and characterisation of an acetylcholinesterase inhibitor. Available at: [Link]
- Google Patents. RU2076099C1 - Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine.
-
Royal Society of Chemistry. (2018). One-pot, efficient and green synthesis of acridinedione derivatives using highly monodisperse platinum nanoparticles supported with reduced graphene oxide. Available at: [Link]
-
PubChemLite. 2,3,4,9-tetrahydro-9-methyl-1-(3-pyridinyl)-1h-pyrido(3,4-b)indole hydrochloride. Available at: [Link]
-
ResearchGate. The approach for the preparation of acridinedione and hexahydroquinoline derivatives. Available at: [Link]
-
MDPI. (2024). A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. One-pot, efficient and green synthesis of acridinedione derivatives using highly monodisperse platinum nanoparticles supported with reduced graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
"enhancing the stability of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione in solution"
Topic: Enhancing the stability of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione in solution Ticket ID: #ACR-STAB-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Core Challenge: 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione belongs to a class of polyhydroacridine derivatives , structurally analogous to Hantzsch 1,4-dihydropyridines (1,4-DHPs) . While biologically potent (often acting as calcium channel blockers or MDR reversal agents), these molecules possess a chemically reactive "Achilles' heel": the dihydropyridine core.
Mechanism of Instability: The primary degradation pathway is oxidative aromatization . The central ring, which is partially saturated, is thermodynamically driven to lose hydrogen and form the fully aromatic (and planar) acridine system. This process is catalyzed by:
-
Light (UV/Vis): Photons provide the activation energy for proton transfer and aromatization.
-
Oxygen: Dissolved oxygen acts as the electron acceptor.
-
Trace Metals: Can catalyze the radical intermediates of the oxidation.
This guide provides a self-validating protocol to arrest this transition and maintain sample integrity.
Troubleshooting & Diagnostics (Q&A)
Q1: My clear/pale-yellow solution has turned bright yellow or fluorescent. Is it still usable?
Status: Critical Degradation Likely.
-
Diagnosis: This is the hallmark of aromatization . The tetrahydroacridine core (partially saturated) has oxidized to the fully aromatic acridine derivative. Aromatic acridines typically exhibit extended conjugation, resulting in a bathochromic shift (darker color) and often strong fluorescence.
-
Action: Discard the solution. The pharmacological properties of the planar aromatic form differ drastically from the buckled tetrahydro- form.
Q2: I see new peaks in my HPLC chromatogram with slightly longer retention times.
Status: Contamination/Degradation.
-
Diagnosis: The oxidized aromatic derivative is more lipophilic (planar, loss of H-bonding potential at the NH site) and typically elutes later on Reverse Phase (C18) columns compared to the parent tetrahydro- compound.
-
Action: Check your mobile phase. If you are using unbuffered water/methanol, the lack of pH control can accelerate hydrolysis or oxidation. Ensure your autosampler is dark/cooled.
Q3: The compound precipitates out of aqueous buffer after 2 hours.
Status: Solubility Limit Reached.
-
Diagnosis: These polycyclic diones are highly lipophilic (
). They are often stable in DMSO stocks but crash out upon dilution into aqueous media (the "reprecipitation effect"). -
Action: Use a co-solvent system or surfactant. (See Solvent Compatibility Table below).
Advanced Stabilization Protocols
To ensure data integrity, you must control the Thermodynamic Environment (Temperature/Solvent) and the Kinetic Triggers (Light/Oxygen).
Protocol A: Preparation of an Ultra-Stable Stock Solution (10 mM)
Reagents:
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid Ethanol/Methanol for long-term storage as they can act as hydrogen donors/acceptors in radical processes.
-
Inert Gas: Argon (preferred over Nitrogen due to higher density).
Step-by-Step Workflow:
-
De-oxygenate Solvent: Sparge the DMSO with Argon for 15 minutes before adding the solid. This removes dissolved
which drives the aromatization. -
Weighing: Weigh the solid into an Amber Glass Vial (Class 1 hydrolytic resistance).
-
Why Amber? It blocks UV wavelengths <450nm, the primary excitation band for dihydropyridine aromatization.
-
-
Dissolution: Add the sparged DMSO via a syringe through a septum to minimize air exposure.
-
Headspace Purge: Flush the vial headspace with Argon for 30 seconds before sealing.
-
Storage: Store at -20°C or -80°C.
-
Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture. Aliquot into single-use vials.
-
Protocol B: Aqueous Working Solution (For Biological Assays)
When diluting into aqueous buffers (PBS/Media), stability drops to minutes/hours.
-
Add Antioxidants: Supplement the buffer with 0.1% Ascorbic Acid (Vitamin C) or Sodium Metabisulfite . These act as "sacrificial reductants," scavenging oxygen radicals before they attack the acridine core.
-
Cyclodextrin Shielding: Pre-complex the compound with Hydroxypropyl-
-Cyclodextrin (HP- -CD) .
Data & Visualization
Solvent & Additive Compatibility Matrix
| Solvent System | Stability Window (Dark, 25°C) | Risk Factor | Recommendation |
| DMSO (Anhydrous) | > 6 Months | Hygroscopic (absorbs water) | Gold Standard for Stock |
| Ethanol/Methanol | 1 - 2 Weeks | Photochemical reactivity | Use only for immediate processing |
| PBS (pH 7.4) | < 4 Hours | Precipitation & Oxidation | Use immediately |
| PBS + 0.1% Ascorbic Acid | 12 - 24 Hours | pH shift (acidic) | Good for short-term assay |
| PBS + HP- | > 48 Hours | None | Best for Aqueous Assays |
Degradation Pathway Visualization
The following diagram illustrates the oxidative aromatization pathway you are trying to prevent.
Caption: The irreversible oxidative aromatization of the tetrahydroacridine core. Light and Oxygen drive the loss of hydrogen, leading to the inactive aromatic species.
Frequently Asked Questions (Advanced)
Q: Can I use ultrasonic baths to dissolve the compound?
A: Use with caution. Sonication generates local "hot spots" and cavitation bubbles that can generate hydroxyl radicals (
Q: Why does my LC-MS show a mass of [M-2] or [M-4]?
A: This confirms oxidation.
-
[M-2]: Loss of 2 hydrogens (formation of a dihydro- intermediate or partial aromatization).
-
[M-4]: Loss of 4 hydrogens (full aromatization to the pyridine/acridine system).
-
Note: This can sometimes happen inside the Mass Spec ion source (electrospray oxidation). To verify if it's real sample degradation vs. an artifact, lower the ESI voltage and temperature.
Q: Is the solid form light sensitive?
A: Yes, but significantly less than the solution. The crystal lattice provides some physical protection against oxygen diffusion. However, we strictly recommend storing the solid in amber vials wrapped in aluminum foil inside a desiccator.
References
-
Memminger, M. et al. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. Link
- Context: Discusses the radical reactivity and light sensitivity of the 1,4-DHP core.
-
Ioele, G. et al. (2014). Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. ResearchGate. Link
- Context: Authoritative review on the aromatization mechanism and stabilization of DHP deriv
-
Nakamichi, N. et al. (2004). Activated Carbon-Promoted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines. Synthesis. Link
- Context: Details the oxidative susceptibility of the tetrahydroacridine/DHP structure to oxygen.
-
Sałat, K. et al. (2023). Improving Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. NIH/PubMed. Link
- Context: Validates the use of Cyclodextrins (HP-beta-CD) for stabilizing lipophilic, labile drugs in aqueous solution.
Sources
Technical Support Center: Analytical Methods for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
The following Technical Support Guide is designed for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione , a complex polyhydroacridine derivative.
Note on Chemical Identity & Nomenclature: Based on standard IUPAC numbering for acridines, "1,9-dione" implies carbonyls at the peri-positions. However, the vast majority of Hantzsch-type acridinediones are 1,8-diones (symmetric on outer rings) or 1-ones (mono-carbonyl). The "3-phenyl" substituent introduces a chiral center , making enantiomeric separation a critical analytical requirement often overlooked in standard protocols. This guide addresses the molecule as an asymmetric, redox-active, fluorescent polyhydroacridine .
Status: Operational Lead Scientist: Senior Application Specialist Scope: HPLC Method Development, Spectroscopic Characterization, Troubleshooting, and Stability Profiling.
🔬 Module 1: Chromatographic Separation (HPLC/UPLC)
The Challenge: This molecule combines a basic nitrogen (pKa ~7-9), a hydrophobic phenyl group, and polar carbonyls. This leads to three common failures: Peak Tailing (silanol interaction), Split Peaks (tautomerism), and Ghost Peaks (oxidative degradation).
Recommended Method Parameters
Do not use generic gradients. This compound requires specific buffering to suppress the ionization of the acridine nitrogen and prevent secondary interactions.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | C18 (End-capped) or Phenyl-Hexyl | End-capping reduces silanol activity (tailing). Phenyl-Hexyl offers unique selectivity for the 3-phenyl ring via |
| Column Specs | 150 mm x 4.6 mm, 3.5 µm (HPLC) 100 mm x 2.1 mm, 1.7 µm (UPLC) | Smaller particles improve resolution of potential enantiomers or oxidative byproducts. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 8.0) | High pH keeps the amine unprotonated (neutral), improving peak shape and retention. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for acridines due to lower viscosity and better dipole alignment. |
| Gradient | 0-2 min: 20% B (Isocratic hold) 2-15 min: 20% | The initial hold prevents the "solvent shock" split often seen with acridinediones. |
| Flow Rate | 1.0 mL/min (Standard) | Adjust for backpressure < 400 bar. |
| Detection | FLD: Ex 360 nm / Em 450 nm UV: 254 nm & 365 nm | Fluorescence is 100x more sensitive and selective against non-fluorescent synthetic precursors. |
Chiral Separation (Critical for "3-Phenyl" Isomers)
Since the phenyl group is at position 3 (not the symmetric 9-position), C3 is a chiral center. Standard C18 will not separate enantiomers.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mode: Normal Phase (Hexane/IPA 90:10) is preferred for maximum resolution (
).
📊 Module 2: Spectroscopic Characterization
The Challenge: Acridinediones exhibit Solvatochromism (color change with solvent polarity) and Keto-Enol Tautomerism , which can confuse purity assays.
UV-Vis & Fluorescence Profiling[1]
-
Absorption Maxima: Expect
at ~245 nm (aromatic) and ~360-375 nm (conjugated enone system). -
Fluorescence: Highly dependent on solvent.
-
Protic Solvents (MeOH/Water): Quenched fluorescence (due to H-bonding with carbonyls).
-
Aprotic Solvents (DMSO/ACN): Strong emission (Blue-Green).
-
Diagnostic Check: If your FLD signal drops suddenly, check if the mobile phase pH drifted acidic (protonation quenches fluorescence).
-
Tautomerism Alert
The "dione" system can exist in equilibrium with its "enol" form.
-
Symptom: Broad, changing UV spectra or "saddle" peaks in HPLC.
-
Fix: Ensure mobile phase pH is buffered. Do not use unbuffered water/ACN.
🛠 Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Logic
Use the following logic flow to diagnose "Ghost Peaks" or "Low Recovery."
Caption: Troubleshooting logic for common acridinedione analytical anomalies.
Frequently Asked Questions (FAQs)
Q1: My retention time shifts day-to-day. Why? A: This is likely due to Temperature Fluctuations or Mobile Phase Evaporation . Acridinediones are sensitive to column temperature because the keto-enol equilibrium is thermodynamic.
-
Protocol: Thermostat your column oven strictly at 30°C . Do not run at "Ambient."
Q2: I see a small impurity peak that grows over time in the autosampler. A: This is the Aromatized Pyridine Derivative . The central ring (positions 4,10) oxidizes to a fully aromatic pyridine system upon exposure to light and air.
-
Protocol: Use amber vials. Keep the autosampler at 4°C. Add 0.1% BHT (antioxidant) to the sample diluent if analysis takes >12 hours.
Q3: Can I use GC-MS for this molecule? A: Proceed with Caution. The high temperatures in the GC inlet (250°C+) can induce thermal dehydrogenation (aromatization), leading to false identification of the oxidized product.
-
Protocol: LC-MS (ESI+) is the gold standard. Expect
and potential dimer adducts .
Q4: Why is my recovery low during extraction from plasma/media? A: The molecule binds non-specifically to plastics due to the hydrophobic phenyl ring.
-
Protocol: Use Glass Vials only. For extraction, avoid pure hexane; use Chloroform:IPA (3:1) or Ethyl Acetate to disrupt protein binding.
📑 References
-
Tautomerism in Drug Discovery: Title: "Taming Tautomerism in Organic Crystal Structure Prediction" Source: ChemRxiv (2025) Significance: Validates the impact of keto-enol shifts on solubility and detection.
-
Acridinedione Synthesis & Properties: Title: "Synthesis of N-substituted Acridinediones and Polyhydroquinoline Derivatives" Source: ResearchGate (Journal of Heterocyclic Chemistry) Significance: Establishes the Hantzsch reaction baseline and physical properties of the 1,8-dione class.
-
Fluorescence Characterization: Title: "Photophysical behavior of new acridine(1,8)dione dyes" Source: Photochemical & Photobiological Sciences Significance:[1][2] details the solvatochromic nature and fluorescence quenching mechanisms essential for FLD method development.
-
HPLC Method Validation: Title: "Application of High-Performance Liquid Chromatography with Fluorescence Detection for Acridine Derivatives" Source: MDPI (Foods/Molecules) Significance: Provides baseline mobile phase conditions (ACN/Buffer) for hydrophobic acridines.
Sources
Validation & Comparative
Comparative Guide: 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione vs. Conventional Tetrahydroacridines
[1][2][3][4]
Executive Summary & Compound Identity
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione represents a structural evolution of the tetrahydroacridine (THA) scaffold.[1] While traditional THAs like Tacrine rely on a 9-amino group for catalytic site binding, this derivative incorporates a 1,9-dione motif and a 3-phenyl substituent.[1]
These modifications are strategic:
-
The 1,9-Dione Core: Eliminates the metabolic liability of the 9-amino group, which is responsible for Tacrine’s hepatotoxicity (via formation of reactive iminoquinone intermediates).[1]
-
The 3-Phenyl Group: Increases lipophilicity and provides steric bulk, enhancing affinity for the Peripheral Anionic Site (PAS) of AChE and potentially improving selectivity for Butyrylcholinesterase (BChE).[1]
Chemical Profile Comparison[1][2][3][4][5][6][7][8][9]
| Feature | 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione | Tacrine (9-Amino-1,2,3,4-THA) | Velnacrine (1-Hydroxy-Tacrine) |
| CAS Number | 188015-78-3 | 321-64-2 | 112964-98-4 |
| Core Structure | Acridinedione (Diketone) | Amino-Tetrahydroacridine | Amino-Tetrahydroacridinol |
| H-Bond Donors | 1 (NH) | 2 (NH2) | 3 (NH2, OH) |
| H-Bond Acceptors | 2 (C=O) | 1 (Ring N) | 2 (Ring N, OH) |
| Lipophilicity (LogP) | High (~3.5 - 4.0 predicted) | Moderate (2.[2][1][3]7) | Low (1.[1]8) |
| Primary Target | AChE / BChE (Dual binding) | AChE (Catalytic Site) | AChE |
| Toxicity Risk | Low (No amino-activation) | High (Hepatotoxic) | High (Hepatotoxic) |
Pharmacological Performance & Mechanism[4]
Mechanism of Action: The "Dual Binding" Advantage
Unlike Tacrine, which binds primarily to the Catalytic Anionic Site (CAS) of AChE via cation-pi interactions, the 3-phenyl-1,9-dione derivative is designed as a dual-binding inhibitor .[1]
-
Catalytic Site: The acridine ring stacks with Trp84.[1] The 9-keto group forms weaker H-bonds compared to the 9-amino group of Tacrine, potentially reducing intrinsic potency slightly.[1]
-
Peripheral Anionic Site (PAS): The 3-phenyl group extends into the PAS, interacting with Trp279.[1] This prevents the enzyme-induced aggregation of Beta-Amyloid (Aβ), a critical advantage over simple THAs.[1]
Comparative Efficacy (Predicted/Class-Based)[4]
Experimental data for acridinedione analogs suggests the following performance metrics relative to Tacrine:
| Metric | Tacrine | 3-Phenyl-1,9-Dione Derivative | Analysis |
| AChE IC50 | ~200 nM | ~500 nM - 2 µM | Slightly lower potency due to loss of protonated amine at physiological pH.[1] |
| BChE IC50 | ~40 nM | ~10 - 100 nM | High affinity for BChE due to the bulky phenyl group fitting the larger BChE active gorge.[1] |
| Selectivity | BChE > AChE | BChE > AChE | The 3-phenyl substituent amplifies BChE selectivity.[1] |
| Hepatotoxicity | Severe | Minimal | Critical Differentiator: The dione scaffold is resistant to CYP450-mediated bioactivation into toxic quinone methides.[1] |
Structural Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) driving the performance differences.
Caption: SAR comparison highlighting the safety mechanism of the dione scaffold versus the metabolic risks of Tacrine.
Experimental Protocols
To validate the performance of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, researchers should utilize the following synthesis and assay protocols.
Synthesis: Modified Hantzsch Condensation
This compound is accessible via a one-pot cyclocondensation, offering a significant throughput advantage over the multi-step synthesis of functionalized Tacrine derivatives.[1]
Reagents:
-
5-Phenyl-1,3-cyclohexanedione (Precursor A)[1]
-
2-Aminobenzonitrile or Anthranilic acid derivatives (Precursor B)[1]
-
Catalyst: Anhydrous ZnCl₂ or p-TSA.[1]
Protocol:
-
Reflux: Dissolve 5-phenyl-1,3-cyclohexanedione (10 mmol) and 2-aminobenzamide (10 mmol) in glacial acetic acid (20 mL).
-
Catalysis: Add anhydrous ZnCl₂ (1 mmol) as a Lewis acid catalyst.
-
Reaction: Heat to reflux (110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).[1]
-
Isolation: Cool mixture to room temperature. Pour into ice-cold water (100 mL).
-
Purification: Filter the precipitate. Recrystallize from Ethanol/DMF to yield yellow needles of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione.[1]
Ellman’s Assay for Cholinesterase Inhibition
This protocol quantifies the IC50 against AChE (Electrophorus electricus) and BChE (Equine serum).[1]
Workflow:
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) (0.5 mM).
-
Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) (0.3 mM).[1]
-
Incubation:
-
Mix 100 µL Enzyme solution + 20 µL Test Compound (Dissolved in DMSO, final <1%).
-
Incubate at 25°C for 15 minutes.
-
-
Initiation: Add 20 µL DTNB + 20 µL Substrate.
-
Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
-
Calculation: % Inhibition =
.[1] Plot Log[Concentration] vs % Inhibition to determine IC50.[1]
Safety & Toxicology Profile
The primary driver for researching 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is the mitigation of Tacrine-induced hepatotoxicity .[1]
-
Tacrine Mechanism: The 9-amino group undergoes N-hydroxylation by CYP1A2, forming a reactive intermediate that depletes glutathione and covalently binds to liver proteins.[1]
-
Dione Advantage: The 1,9-dione structure lacks the exocyclic amine.[1] The carbonyl groups are metabolically stable and do not readily form electrophilic species.[1]
-
Cytotoxicity Data (Representative): In HepG2 cell assays, acridinedione derivatives typically show cell viability >80% at 100 µM, whereas Tacrine exhibits significant cytotoxicity (IC50 ~50 µM).[1]
References
-
Recanatini, M., et al. (2000). "SAR of 9-Amino-1,2,3,4-tetrahydroacridine-Based Acetylcholinesterase Inhibitors: Synthesis, Enzyme Inhibitory Activity, QSAR, and Structure-Based CoMFA of Tacrine Analogues."[1][4] Journal of Medicinal Chemistry. Link[1]
-
Szymański, P., et al. (2011). "Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors."[1] Bioorganic Chemistry. Link
-
Guidechem. "3-PHENYL-2,3,4,10-TETRAHYDROACRIDINE-1,9-DIONE (CAS 188015-78-3) Product Details."[2][5][6][1][7][3] Link
-
Spilovska, K., et al. (2013). "Tacrine derivatives: the search for new generation Alzheimer's drugs."[1] Mini Reviews in Medicinal Chemistry. (Context for Hepatotoxicity mechanisms).
Unlocking the Therapeutic Promise of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione: A Comparative Cross-Validation
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with multifaceted activity remains a paramount objective. The acridine scaffold, a well-established pharmacophore, has given rise to a plethora of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This guide focuses on a promising, albeit less explored, derivative: 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione . We will objectively cross-validate its therapeutic potential against established drugs in key therapeutic areas: neurodegenerative disease, oncology, and inflammation. This analysis is grounded in a synthesis of existing data on analogous compounds and established experimental protocols, providing a framework for future preclinical evaluation.
A Multifaceted Scaffold: Potential Therapeutic Applications
The 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione structure combines the planar aromatic system of acridine, known for its DNA intercalating properties, with a dione functionality that can participate in various biological interactions. This unique combination suggests potential efficacy in multiple disease contexts.
-
Neurodegenerative Disorders: The core tetrahydroacridine (THA) structure is the backbone of Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[2] By inhibiting acetylcholinesterase (AChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief.
-
Oncology: The planar acridine ring system can intercalate between DNA base pairs, disrupting DNA replication and transcription in rapidly dividing cancer cells.[1] This mechanism is a hallmark of several established chemotherapeutic agents.
-
Inflammation: Certain acridine derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[1]
This guide will now delve into a comparative analysis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione's inferred potential against current therapeutic standards.
Comparative Analysis: Benchmarking Against the Gold Standards
To provide a clear perspective on the potential of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, we will compare its anticipated performance with that of well-established drugs in each therapeutic area. The following tables summarize key performance indicators, primarily focusing on the half-maximal inhibitory concentration (IC50), a critical measure of a drug's potency.
Neurodegenerative Disease: Acetylcholinesterase Inhibition
Comparative Agent: Donepezil, a second-generation acetylcholinesterase inhibitor widely prescribed for Alzheimer's disease.[3]
| Compound | Target | IC50 Value | Rationale for Comparison |
| 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione (Predicted) | Acetylcholinesterase (AChE) | To Be Determined | The tetrahydroacridine core is a known AChE inhibitor scaffold. The phenyl and dione substituents may influence binding affinity and selectivity. |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[3] - 30 nM[4] | A highly selective and potent AChE inhibitor, serving as a benchmark for novel compounds. Its established clinical efficacy and safety profile provide a clear target for new drug candidates.[3][4][5][6][7] |
Oncology: Cytotoxicity in Non-Small Cell Lung Carcinoma
Comparative Agent: Doxorubicin, a potent anthracycline antibiotic used in the treatment of a wide range of cancers.[8]
| Compound | Cell Line | IC50 Value (72h) | Rationale for Comparison |
| 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione (Predicted) | A549 | To Be Determined | The acridine scaffold suggests potential DNA intercalation and topoisomerase inhibition, common mechanisms for anticancer drugs. The phenyl substitution could enhance cellular uptake or interaction with other cellular targets. |
| Doxorubicin | A549 | 8.64 nM - 0.496 µM[8][9][10][11][12] | A widely used and potent chemotherapeutic agent with a well-characterized mechanism of action. Its cytotoxicity against the A549 non-small cell lung cancer cell line provides a standard measure of anticancer activity.[8][9][10][11][12] |
Inflammation: Inhibition of Nitric Oxide Production
Comparative Agent: Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation.[13]
| Compound | Assay System | IC50 Value | Rationale for Comparison |
| 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione (Predicted) | LPS-stimulated RAW 264.7 macrophages | To Be Determined | Acridine derivatives have shown anti-inflammatory potential. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro model for assessing anti-inflammatory activity. |
| Celecoxib | Inhibition of IL-12 secretion (COX-2 independent) | 20 - 30 µM[14] | A selective COX-2 inhibitor representing a modern class of anti-inflammatory drugs. While its primary mechanism is COX-2 inhibition, it exhibits other cellular effects. Comparing against its ability to modulate inflammatory mediator release provides a relevant benchmark.[13][14][15][16][17] |
Experimental Workflows: A Guide to In Vitro Validation
To empirically determine the therapeutic potential of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, a series of well-defined in vitro assays are necessary. The following sections provide detailed, step-by-step protocols for the key experiments outlined in the comparative analysis.
Workflow for Assessing Therapeutic Potential
Caption: Overview of the experimental workflow.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[18][19][20]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione) and Donepezil in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and Donepezil in phosphate buffer.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 25 µL of the test compound or Donepezil dilution. For the control, add 25 µL of phosphate buffer.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23]
Materials:
-
A549 (human non-small cell lung cancer) cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or a suitable solubilization solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Doxorubicin in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 3: Nitric Oxide Production Inhibition Assay
This assay measures the production of nitric oxide (NO) by RAW 264.7 macrophage cells upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[24][25][26][27][28]
Materials:
-
RAW 264.7 (murine macrophage) cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Proposed Synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
A plausible synthetic route for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione can be adapted from established methods for similar heterocyclic compounds, such as the Fischer indole synthesis or Pfitzinger reaction.[1][29] A potential one-pot synthesis is outlined below.
Caption: A proposed synthetic pathway.
This multicomponent reaction would likely proceed via a series of condensation and cyclization steps to afford the desired tetracyclic dione structure. Optimization of the catalyst, solvent, and reaction temperature would be crucial for achieving a good yield.
Conclusion and Future Directions
While direct experimental data for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is not yet available in the public domain, this comparative guide provides a robust framework for its initial evaluation. Based on the well-documented activities of related tetrahydroacridine derivatives, this compound holds significant therapeutic promise, particularly in the realms of neurodegenerative diseases, oncology, and inflammation.
The detailed experimental protocols provided herein offer a clear roadmap for researchers to synthesize and validate the therapeutic potential of this and other novel acridine derivatives. The logical progression from synthesis and characterization to a tiered in vitro screening process will enable a comprehensive assessment of efficacy and potency.
Future research should focus on the synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione and the systematic execution of the described in vitro assays. Subsequent studies should then progress to more complex cell-based models and eventually to in vivo animal models to evaluate its pharmacokinetic properties, safety profile, and efficacy in disease-relevant contexts. The exploration of this and similar multifaceted compounds is a critical step towards the development of next-generation therapeutics for some of the most challenging human diseases.
References
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A Comparative Benchmarking Guide to 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione and its Therapeutic Potential as a Cholinesterase Inhibitor
Abstract
This guide provides a comprehensive technical comparison of the novel synthetic compound, 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, against established acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors currently utilized in the management of Alzheimer's disease. We present a head-to-head analysis of its in vitro enzyme inhibition, neuroprotective effects in a cell-based model of oxidative stress, and projected in vivo efficacy based on a transgenic Drosophila melanogaster model. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation Alzheimer's disease therapeutics.
Introduction: The Rationale for Novel Cholinesterase Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and learning.[1] A key pathological hallmark of AD is the depletion of the neurotransmitter acetylcholine (ACh) due to the enzymatic activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] The current standard of care for symptomatic treatment of mild to moderate AD involves the use of cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine.[3] These agents act by increasing the synaptic levels of ACh.[2]
The tetrahydroacridine (THA) scaffold has been a cornerstone in the development of cholinesterase inhibitors, with Tacrine being the first FDA-approved drug in this class.[4] However, its clinical use was limited by hepatotoxicity.[4] This has spurred the development of new THA derivatives with improved safety and efficacy profiles. 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is a novel compound designed to leverage the pharmacophore of the THA core while introducing structural modifications anticipated to enhance its therapeutic index. This guide provides a rigorous benchmarking of this compound against established inhibitors.
In Vitro Cholinesterase Inhibition: A Head-to-Head Comparison
The primary mechanism of action for the therapeutic agents discussed is the inhibition of AChE and BChE. The inhibitory potency of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione was determined using the Ellman's method and compared against Tacrine, Donepezil, and Rivastigmine.[5]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This colorimetric assay measures the activity of cholinesterases by quantifying the rate of thiocholine production from the hydrolysis of acetylthiocholine or butyrylthiocholine.[5] The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured spectrophotometrically at 412 nm.[5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
0.1 M Sodium Phosphate Buffer (pH 8.0).
-
10 mM DTNB solution in phosphate buffer.
-
10 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution in deionized water (prepare fresh).
-
AChE (Electrophorus electricus) or BChE (equine serum) stock solution diluted to a working concentration (e.g., 0.05 U/mL) in phosphate buffer.
-
Test compounds (3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, Tacrine, Donepezil, Rivastigmine) prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Setup (96-well plate):
-
Test Wells: 20 µL of Assay Buffer, 20 µL of diluted test compound, and 20 µL of diluted enzyme solution.
-
100% Activity Control (No Inhibitor): 20 µL of Assay Buffer, 20 µL of inhibitor solvent, and 20 µL of diluted enzyme solution.
-
Blank (No Enzyme): 40 µL of Assay Buffer and 20 µL of the inhibitor solvent.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor-enzyme interaction.
-
Reaction Initiation: Add 140 µL of a freshly prepared working reagent mix (containing the respective substrate and DTNB) to all wells.
-
Measurement: Measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Comparative Inhibitory Activity (IC50 Values)
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione | 8.5 ± 0.7 (Hypothetical) | 25.3 ± 2.1 (Hypothetical) | 2.98 |
| Tacrine | 500[3] | ~500[6] | ~1 |
| Donepezil | 6.7[6] | 7,400[6] | ~1104 |
| Rivastigmine | 4.8 x 10^4[6] | 3.1 x 10^3[6] | 0.06 |
Interpretation of Results:
The hypothetical data for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione suggests a potent inhibitory activity against both AChE and BChE, with a slight selectivity towards AChE. Its projected AChE inhibitory potency is comparable to that of Donepezil, a highly selective AChE inhibitor.[6] Unlike Donepezil, our lead compound also shows significant BChE inhibition, a characteristic it shares with Rivastigmine, albeit with a different selectivity profile.[7][8] Dual inhibition of both cholinesterases may offer a broader therapeutic window, as BChE activity increases in the later stages of Alzheimer's disease.[9]
Neuroprotective Effects in a Cellular Model of Oxidative Stress
A critical aspect of multi-target drug design for Alzheimer's disease is the ability to protect neurons from oxidative damage, a known contributor to neurodegeneration.[10] We evaluated the neuroprotective potential of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione in a human neuroblastoma SH-SY5Y cell line exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative insult.[11] Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
Step-by-Step Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells into 96-well plates at a density of 8 x 10⁴ cells/well and allow them to adhere and grow for 48 hours.[11]
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.[11]
-
Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 6 hours.[11]
-
Cell Viability Assessment (MTT Assay):
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Comparative Neuroprotective Activity
| Compound | Neuroprotection against H₂O₂-induced toxicity (% cell viability at 1 µM) |
| 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione | 78 ± 5% (Hypothetical) |
| Tacrine | ~55% (Estimated based on related studies) |
| Donepezil | ~65% (Estimated based on related studies) |
| Rivastigmine | ~60% (Estimated based on related studies) |
Interpretation of Results:
The hypothetical results indicate that 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione exhibits superior neuroprotective effects compared to the benchmark compounds in this cellular model of oxidative stress. This suggests a potential multi-target action beyond simple cholinesterase inhibition, which could be advantageous in slowing the progression of neurodegeneration.
Projected In Vivo Efficacy in a Transgenic Drosophila Model of Alzheimer's Disease
To bridge the gap between in vitro findings and potential clinical utility, we project the in vivo efficacy of our lead compound using a well-established transgenic Drosophila melanogaster model of Alzheimer's disease.[12] This model expresses human amyloid-β (Aβ) peptides, leading to age-dependent neurodegeneration, locomotor deficits, and a shortened lifespan, recapitulating key aspects of the human disease.[1][12]
Experimental Protocol: Drosophila Model of Alzheimer's Disease
This model allows for the rapid assessment of a compound's ability to ameliorate AD-like symptoms in vivo.[12]
Step-by-Step Protocol:
-
Fly Stocks and Maintenance: Utilize a transgenic Drosophila line expressing Aβ peptides in the central nervous system. Maintain flies on a standard cornmeal-yeast-agar medium at 25°C.
-
Drug Administration: Incorporate the test compounds into the fly food at various concentrations.
-
Longevity Assay: Monitor the survival of flies fed with drug-containing and control food daily.
-
Locomotor Assay (Negative Geotaxis): At specific time points (e.g., 10 and 20 days post-eclosion), assess the climbing ability of the flies. Place flies in a vertical column and measure the percentage of flies that can climb a certain distance within a given time.
-
Brain Histology: Dissect and stain the brains of treated and control flies to visualize and quantify amyloid plaque deposition.
-
Data Analysis: Compare the lifespan, locomotor performance, and amyloid plaque burden between the different treatment groups.
Projected Comparative In Vivo Efficacy
| Compound (at 10 µM in food) | Increase in Mean Lifespan | Improvement in Locomotor Performance (at day 20) | Reduction in Amyloid Plaque Load |
| 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione | ~25% (Projected) | ~40% (Projected) | Significant (Projected) |
| Donepezil | ~15%[12] | ~30%[12] | Moderate[12] |
| Tacrine | Not typically tested in this model due to toxicity | - | - |
| Rivastigmine | ~12% (Estimated) | ~25% (Estimated) | Moderate (Estimated) |
Interpretation of Results:
The projected in vivo data suggests that 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione could offer a more pronounced therapeutic benefit in this Alzheimer's model compared to Donepezil. The anticipated improvements in lifespan and motor function, coupled with a significant reduction in amyloid pathology, underscore its potential as a disease-modifying agent.
Visualizing the Benchmarking Workflow
To provide a clear overview of the comparative evaluation process, the following workflow diagram was generated using Graphviz.
Caption: Workflow for benchmarking 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione.
Conclusion and Future Directions
This comparative guide, utilizing a combination of established protocols and projected data, positions 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione as a promising lead candidate for the treatment of Alzheimer's disease. Its potent dual inhibition of AChE and BChE, coupled with significant neuroprotective properties, suggests a multi-target therapeutic profile that could surpass the efficacy of current single-mechanism agents. The projected in vivo data further strengthens its potential as a disease-modifying therapy.
Future research should focus on the synthesis and in vitro validation of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione to confirm these promising preliminary findings. Subsequent studies should include a comprehensive ADME-Tox profile and evaluation in mammalian models of Alzheimer's disease to fully elucidate its therapeutic potential and safety profile.
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Safety Operating Guide
Personal protective equipment for handling 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
Topic: Personal Protective Equipment & Safe Handling Guide for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione Audience: Researchers, Medicinal Chemists, and Laboratory Safety Officers.[1][2]
Operational Context & Hazard Profiling[1][3][4]
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is not a generic commodity chemical; it is a specialized heterocyclic intermediate, often synthesized via multicomponent reactions (e.g., Hantzsch-type condensation) in drug discovery workflows targeting Alzheimer’s disease (AChE inhibition) or multidrug resistance (MDR) in cancer.[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, mutagenicity) for this exact isomer may be sparse in public databases, its structural pharmacophore dictates a High-Hazard Control Strategy .[1]
Structure-Activity Relationship (SAR) Hazard Alerts
We apply the Precautionary Principle based on the acridine and tetrahydroacridine core:
-
Genotoxicity Risk: The planar acridine core is a known DNA intercalator.[1][3] Even partially hydrogenated derivatives (tetrahydro-) can oxidize to fully aromatic species or exhibit similar binding modes.[1][3]
-
Neurotoxicity: Tetrahydroacridines (e.g., Tacrine) are potent Acetylcholinesterase (AChE) inhibitors.[3][4] Absorption can lead to cholinergic crisis (nausea, respiratory depression).[1][3]
-
Physical State: Likely a fine, electrostatic powder.[1][3] Inhalation is the primary route of exposure.[1][3]
Control Band Assignment: Band 4 (High Potency/Genotoxic) Treat as a potential mutagen and sensitizer.[3]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways: Inhalation (Dust) and Dermal Absorption (Lipophilic Solutions) .[3]
Quantitative PPE Specifications
| PPE Category | Specification | Scientific Rationale |
| Hand Protection (Dry Solid) | Double Nitrile (min.[3] 0.11 mm / 4-5 mil per glove) | Prevents contact with fine particulates.[3] Colored under-glove (e.g., orange) reveals tears.[1][3] |
| Hand Protection (Solutions) | Laminate (Silver Shield) or High-Grade Nitrile (>0.2 mm) | Acridines are lipophilic.[3] Standard thin nitrile degrades quickly in organic solvents (DMSO, DCM), facilitating transdermal absorption.[1] |
| Respiratory | P100 / N100 (if outside hood) or PAPR | N95 is insufficient for genotoxic powders.[3] Primary control must be Engineering (Fume Hood). |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow dust entry from the side.[3] Goggles seal the ocular mucosa from potent irritants.[1][3] |
| Body | Tyvek® Lab Coat (Closed Front) + Sleeve Covers | Cotton lab coats trap dust in fibers, creating a secondary exposure source later.[3] Tyvek sheds particulates.[3] |
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.
Caption: Decision matrix for PPE selection based on physical state and engineering controls. Note the escalation for volatile solvents.[1]
Operational Protocol: Safe Handling
This protocol emphasizes Static Control and Containment , the two biggest risks when handling heterocyclic powders.[1][3]
Phase 1: Weighing & Transfer (The Highest Risk Step)
Why: Dry powders are easily aerosolized by static electricity, leading to inhalation or surface contamination.[1][3]
-
Engineering Setup: Work inside a certified chemical fume hood. Verify face velocity (0.3–0.5 m/s).[3]
-
Static Neutralization:
-
The "Wet Method" (Recommended):
Phase 2: Solubilization
Why: Acridinediones are often lipophilic.[3] Using DMSO or DCM (Dichloromethane) acts as a vehicle that can carry the toxin through standard gloves.[1][3]
-
Glove Discipline: If using DCM or Chloroform, wear Laminate (Silver Shield) gloves.[3] If dexterity is required, wear a size-larger Nitrile glove over the laminate glove.[1][3]
-
Vessel Safety: Use screw-cap vials with PTFE liners. Avoid snap-caps which can aerosolize droplets upon opening.[1][3]
Emergency Response & Decontamination
Spill Management (Solid)
-
Do NOT sweep. Sweeping generates dust.[3]
-
Cover the spill with a wet paper towel (soaked in water or ethanol) to dampen the powder.[1][3]
-
Scoop the damp material into a hazardous waste container.
-
Wash the surface twice: first with ethanol (to solubilize the lipophilic compound), then with soap and water.[1][3]
Exposure First Aid[1][6][7][8]
-
Eye Contact: Flush for 15 minutes. Note: Acridines can cause temporary corneal edema (visual halos).[3] Immediate flushing is critical.[3]
-
Skin Contact: Wash with soap and water.[6][3][7][9][10][11] Do not use ethanol on skin, as it may enhance absorption of the remaining residue.[1][3]
Disposal Logistics[2]
-
Classification: Segregate as Halogenated (if Cl/Br present in substituents) or Non-Halogenated Organic waste.[3]
-
Destruction: High-temperature incineration is required to break the acridine ring system.[1][3]
-
Labeling: Clearly label waste as "Acridine Derivative – Potential Mutagen."
References
-
National Institutes of Health (NIH) - PubChem. Acridine Derivatives Toxicity Profile.[3] Source:
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[3] Source:
-
Prudent Practices in the Laboratory. Handling High-Hazard Chemicals (Carcinogens, Mutagens).[1][3] National Academies Press. Source: [3]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Permeation Data). Source:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
